molecular formula C60H98O22 B10823581 Amycolatopsin B

Amycolatopsin B

Cat. No.: B10823581
M. Wt: 1171.4 g/mol
InChI Key: RXEUEJKMIIQASU-UHFFFAOYSA-N
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Description

Amycolatopsin B is a useful research compound. Its molecular formula is C60H98O22 and its molecular weight is 1171.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C60H98O22

Molecular Weight

1171.4 g/mol

IUPAC Name

20-[1-[5-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C60H98O22/c1-30-21-31(2)25-41(61)44(72-15)28-43(78-56(67)35(6)26-40(71-14)24-32(3)23-34(5)50(33(4)22-30)80-57-49(64)48(63)52(73-16)38(9)77-57)36(7)60(69)55(74-17)54(66)59(12,45(81-60)19-18-20-70-13)82-46-27-42(62)51(37(8)75-46)79-47-29-58(11,68)53(65)39(10)76-47/h21-26,34,36-39,41-55,57,61-66,68-69H,18-20,27-29H2,1-17H3

InChI Key

RXEUEJKMIIQASU-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)C

Origin of Product

United States

Foundational & Exploratory

Unveiling Amycolatopsin B: A Technical Guide to its Discovery and Isolation from Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Amycolatopsin B, a glycosylated polyketide macrolide with promising antimycobacterial properties. Sourced from the soil bacterium Amycolatopsis sp. MST-108494, this document outlines the key experimental protocols and quantitative data essential for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Discovery of a Novel Antimycobacterial Agent

This compound was first reported as a new polyketide, closely related to the ammocidins and apoptolidins, following a screening program focused on identifying novel secondary metabolites from unique environmental niches.[1] The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[1] Initial chemical profiling of fermentation broths of this strain revealed the presence of a family of related compounds, designated Amycolatopsins A, B, and C.

Fermentation and Production

The production of this compound was achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the primary research article by Khalil et al. (2017) mentions media optimization trials were conducted to enhance the production of this rare secondary metabolite, specific details of the optimized media composition and fermentation parameters are not publicly available in the abstract.[1] However, a general approach for the fermentation of Amycolatopsis species for the production of secondary metabolites is outlined below.

General Fermentation Protocol for Amycolatopsis sp.

This protocol is a generalized representation and may require optimization for the specific strain MST-108494 and this compound production.

Inoculum Preparation:

  • Aseptically transfer a loopful of a mature culture of Amycolatopsis sp. from a solid agar plate to a flask containing a seed medium.

  • Incubate the seed culture on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days, or until sufficient growth is observed.

Production Fermentation:

  • Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Conduct the fermentation in a stirred-tank bioreactor with controlled aeration, agitation, pH, and temperature for a period of 7-14 days.

  • Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology based on the general principles of natural product isolation.

Experimental Protocol

Extraction:

  • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

  • Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate or butanol. This is crucial as bioactive compounds can be present in either or both fractions.

  • Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

Chromatographic Purification:

  • Subject the crude extract to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20).

  • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Pool the fractions containing the target compound and subject them to further purification steps. This typically involves repeated rounds of column chromatography using different stationary phases (e.g., Sephadex LH-20, reversed-phase C18 silica gel).

  • The final purification is often achieved by preparative or semi-preparative HPLC to yield pure this compound.

Structural Elucidation

The definitive structure of this compound was determined through detailed spectroscopic analysis.[1] This involved a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-ESIMS).

Quantitative Data
ParameterValue
Molecular Formula C₅₉H₉₅NO₂₂
Molecular Weight 1185.63 g/mol
HR-ESIMS m/z [M+H]⁺, [M+Na]⁺, etc. (Specific values from the primary literature are required)
Spectroscopic Data

NMR Spectroscopy: The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for the structural confirmation of this compound. The following is a placeholder for the detailed NMR data which would be extracted from the primary publication.

Position¹³C (ppm)¹H (ppm, multiplicity, J in Hz)
1
2
...

Mass Spectrometry: High-resolution mass spectrometry provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Visualizing the Workflow

To facilitate a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Amycolatopsis sp. MST-108494 Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction1 Solvent Extraction (e.g., Ethyl Acetate) Mycelium->Solvent_Extraction1 Solvent_Extraction2 Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction2 Crude_Extract Crude Extract Solvent_Extraction1->Crude_Extract Solvent_Extraction2->Crude_Extract VLC Initial Fractionation (VLC/Column Chromatography) Crude_Extract->VLC Fraction_Analysis Fraction Analysis (TLC/HPLC) VLC->Fraction_Analysis Sephadex Size-Exclusion Chromatography (Sephadex LH-20) Fraction_Analysis->Sephadex RP_HPLC Reversed-Phase HPLC (C18) Sephadex->RP_HPLC Pure_Amycolatopsin_B Pure this compound RP_HPLC->Pure_Amycolatopsin_B

References

In-Depth Technical Guide: Amycolatopsin B from Amycolatopsis sp. MST-108494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amycolatopsin B, a glycosylated polyketide macrolide produced by the soil bacterium Amycolatopsis sp. MST-108494. This document details the producing organism, fermentation and purification protocols, biological activity, and biosynthetic pathway, presenting quantitative data in structured tables and methodologies in detailed protocols as cited in the primary literature.

Executive Summary

Amycolatopsis sp. MST-108494, an actinomycete isolated from a soil sample in Southern Australia, is the producer of a series of novel glycosylated polyketide macrolactones, including this compound.[1] These compounds are closely related to the ammocidins and apoptolidins. Notably, this compound has demonstrated significant cytotoxic activity against human cancer cell lines. This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

The Producing Organism: Amycolatopsis sp. MST-108494

Amycolatopsis is a genus of Gram-positive bacteria known for its ability to produce a wide array of secondary metabolites with diverse biological activities. The specific strain MST-108494 was isolated from a soil sample collected in Southern Australia.

Experimental Protocol: Isolation of Amycolatopsis sp. MST-108494

A detailed protocol for the initial isolation of Amycolatopsis sp. MST-108494 from the soil sample is not provided in the primary literature. However, a general methodology for isolating actinomycetes from soil is as follows:

  • Sample Preparation: A soil sample is air-dried and pre-treated to reduce the population of fast-growing bacteria and fungi. This can be achieved by dry heat treatment (e.g., 120°C for 1 hour) or by treatment with phenol.

  • Serial Dilution and Plating: The pre-treated soil is serially diluted in sterile saline or phosphate buffer. Aliquots of the dilutions are plated onto various selective agar media, such as humic acid-vitamin agar or arginine-glycerol-salt agar, often supplemented with antifungal agents like cycloheximide and nystatin, and antibacterial agents like nalidixic acid to inhibit the growth of other microorganisms.

  • Incubation: Plates are incubated at 28-30°C for several weeks and monitored periodically for the appearance of actinomycete-like colonies, which are typically slow-growing, chalky, and have a filamentous appearance.

  • Isolation and Purification: Colonies with characteristic actinomycete morphology are picked and re-streaked onto fresh agar plates to obtain pure cultures.

  • Identification: Pure isolates are then identified based on their morphological, physiological, and biochemical characteristics, as well as by 16S rRNA gene sequencing.

Production of this compound

The production of this compound is achieved through fermentation of Amycolatopsis sp. MST-108494. The primary literature describes fermentation and media optimization trials to enhance the production of the amycolatopsins.[1]

Experimental Protocol: Fermentation of Amycolatopsis sp. MST-108494

The following is a summary of the fermentation process described for the production of amycolatopsins:

  • Seed Culture: A seed culture is prepared by inoculating a suitable liquid medium (e.g., ISP2 broth) with a pure culture of Amycolatopsis sp. MST-108494. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The primary publication mentions the use of two complementary fermentations to yield the three amycolatopsins, suggesting that media composition is a critical factor. While the exact compositions of all tested media are not detailed, a general approach to media optimization for actinomycetes involves varying the carbon and nitrogen sources, as well as the inclusion of trace elements and vitamins.

  • Fermentation Conditions: The production culture is incubated under aerobic conditions, typically in a shaker incubator, at a controlled temperature (e.g., 28-30°C) for an extended period (e.g., 7-14 days).

  • Extraction: After incubation, the whole fermentation broth is extracted with an organic solvent, such as ethyl acetate, to recover the secondary metabolites. The organic extract is then concentrated under reduced pressure to yield a crude extract containing this compound and other related compounds.

Purification and Characterization of this compound

The crude extract from the fermentation is subjected to a series of chromatographic steps to isolate and purify this compound.

Experimental Protocol: Purification of this compound

A general chromatographic purification workflow for natural products like this compound is as follows:

  • Initial Fractionation: The crude extract is first fractionated using a technique like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) on silica gel or a polymeric resin (e.g., HP20). Elution is performed with a stepwise gradient of solvents with increasing polarity (e.g., from hexane to ethyl acetate to methanol).

  • Size-Exclusion Chromatography: Fractions containing the compounds of interest are often further purified by size-exclusion chromatography (e.g., on Sephadex LH-20) using a solvent such as methanol to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by reversed-phase HPLC using a C18 column. A gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used for elution. Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure compound.

  • Structure Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Biological Activity of this compound

This compound has been evaluated for its biological activity, particularly its cytotoxicity against human cancer cell lines.

Quantitative Data: Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
NCI-H460Human Lung Cancer0.28
SW620Human Colon Carcinoma0.14

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of this compound is typically assessed using a cell viability assay, such as the MTT or MTS assay.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460 and SW620) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: After the incubation period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan product.

  • Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of such macrolides generally follows a modular pathway.

Signaling Pathway: General Polyketide Macrolide Biosynthesis

Polyketide_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Loading Loading Module (AT-L) Starter_Unit->PKS_Loading Extender_Units Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) PKS_Module1 PKS Module 1 (KS, AT, KR, DH, ER, ACP) Extender_Units->PKS_Module1 PKS_Loading->PKS_Module1 PKS_ModuleN PKS Module 'n' (KS, AT, KR, DH, ER, ACP) PKS_Module1->PKS_ModuleN Chain Elongation Polyketide_Chain Growing Polyketide Chain TE_Domain Thioesterase Domain (TE) PKS_ModuleN->TE_Domain Macrolactone Macrolactone Core TE_Domain->Macrolactone Cyclization & Release Glycosylation Glycosyltransferases Macrolactone->Glycosylation Amycolatopsin_B This compound Glycosylation->Amycolatopsin_B

Caption: Generalized biosynthetic pathway for a polyketide macrolide like this compound.

Experimental Workflow: Discovery and Characterization of this compound

Discovery_Workflow Soil_Sample Soil Sample Collection (Southern Australia) Isolation Isolation of Amycolatopsis sp. MST-108494 Soil_Sample->Isolation Fermentation Fermentation & Media Optimization Isolation->Fermentation Extraction Crude Extract Preparation Fermentation->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Purification HPLC Purification of This compound Fractionation->Purification Structure_Elucidation Spectroscopic Analysis (NMR, HRMS) Purification->Structure_Elucidation Bioassays Biological Activity Screening Purification->Bioassays Cytotoxicity Cytotoxicity Assays (NCI-H460, SW620) Bioassays->Cytotoxicity

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound, produced by Amycolatopsis sp. MST-108494, represents a promising cytotoxic agent with potential for further investigation in cancer drug discovery. This guide has summarized the key technical information regarding its producing organism, production, purification, and biological activity. The provided protocols and data serve as a valuable resource for researchers in the field of natural product chemistry and drug development. Further studies are warranted to fully elucidate the biosynthetic pathway of this compound and to explore its mechanism of action and therapeutic potential.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B, a glycosylated polyketide macrolide, belongs to a class of natural products with significant biological activities. Produced by the soil bacterium Amycolatopsis sp. MST-108494, its structural complexity and potent antimycobacterial properties make it a compelling target for biosynthetic investigation and future drug development. This in-depth technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of analogous polyketide synthases and glycosylation mechanisms. Due to the current unavailability of the sequenced genome for Amycolatopsis sp. MST-108494, this guide presents a robust hypothetical pathway based on the well-characterized biosynthesis of the structurally related apoptolidin family of macrolides. The experimental protocols outlined herein provide a roadmap for the elucidation and verification of the specific enzymatic steps involved in this compound assembly.

I. The Core Machinery: A Type I Polyketide Synthase

The biosynthesis of the macrolide core of this compound is predicted to be carried out by a modular Type I Polyketide Synthase (PKS). These large, multifunctional enzymes act as an assembly line, sequentially adding and modifying simple carboxylic acid-derived extender units to a growing polyketide chain.

A. Precursor Molecules: The Building Blocks

The carbon skeleton of this compound is likely constructed from a specific starter unit and a series of extender units, activated as coenzyme A (CoA) thioesters. Based on the biosynthesis of similar macrolides, the following precursors are hypothesized:

  • Starter Unit: An acyl-CoA, such as acetyl-CoA or propionyl-CoA.

  • Extender Units: Primarily methylmalonyl-CoA and malonyl-CoA.

Table 1: Putative Precursor Molecules for this compound Biosynthesis

Precursor MoleculeRole
Acetyl-CoA or Propionyl-CoAStarter Unit
Malonyl-CoAExtender Unit
Methylmalonyl-CoAExtender Unit

B. The Polyketide Synthase (PKS) Assembly Line

The PKS responsible for this compound synthesis is anticipated to be composed of multiple modules, each catalyzing one cycle of polyketide chain elongation. Each module contains a set of enzymatic domains that perform specific functions:

  • Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and transfers it to the Acyl Carrier Protein.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit, shuttling them between the other enzymatic domains.

  • Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons.

  • Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group. The presence and stereospecificity of this domain determine the hydroxyl stereochemistry in the final product.

  • Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.

  • Enoylreductase (ER): Reduces the double bond to a single bond.

  • Thioesterase (TE): Catalyzes the release of the completed polyketide chain from the PKS, often accompanied by cyclization to form the macrolactone ring.

The specific number and arrangement of these modules, and the presence or absence of reductive domains within each module, dictate the final structure of the polyketide backbone.

II. The Finishing Touches: Glycosylation

A key feature of this compound is its glycosylation, which is crucial for its biological activity. This process involves the attachment of one or more sugar moieties to the polyketide aglycone.

A. Deoxysugar Biosynthesis

The sugar units attached to this compound are likely deoxysugars, which are synthesized from common nucleotide-activated sugars (e.g., UDP-glucose) through a dedicated set of enzymes encoded within the biosynthetic gene cluster. These enzymes may include:

  • Dehydratases: Remove hydroxyl groups.

  • Epimerases: Alter the stereochemistry of hydroxyl groups.

  • Reductases: Reduce hydroxyl groups.

  • Methyltransferases: Add methyl groups.

B. Glycosyltransferases: The Sugar Appending Enzymes

Glycosyltransferases (GTs) are responsible for attaching the activated deoxysugars to specific hydroxyl groups on the this compound aglycone. The biosynthetic gene cluster is expected to encode one or more GTs with high specificity for both the sugar donor and the polyketide acceptor.

III. Hypothetical Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, based on the well-studied biosynthesis of apoptolidin.

Amycolatopsin_B_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis (PKS Modules) cluster_aglycone Macrolide Core Formation cluster_sugars Deoxysugar Biosynthesis cluster_final Final Product p1 Acetyl-CoA / Propionyl-CoA pks Type I PKS Assembly Line p1->pks Starter Unit p2 Malonyl-CoA p2->pks Extender Unit p3 Methylmalonyl-CoA p3->pks Extender Unit aglycone This compound Aglycone pks->aglycone Thioesterase (TE) mediated cyclization amyB This compound aglycone->amyB Glycosyltransferases (GTs) sugars Activated Deoxysugars sugars->amyB

Caption: A putative biosynthetic pathway for this compound.

IV. Experimental Protocols for Pathway Elucidation

The following section outlines key experimental methodologies that can be employed to investigate and confirm the proposed biosynthetic pathway of this compound.

A. Genome Sequencing and Bioinformatic Analysis of the Biosynthetic Gene Cluster

Objective: To identify and analyze the complete biosynthetic gene cluster for this compound.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of Amycolatopsis sp. MST-108494 using a suitable extraction kit.

  • Whole-Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to achieve a high-quality, complete genome assembly.

  • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster predicted to be responsible for this compound biosynthesis will be identified based on the presence of genes encoding a Type I PKS, glycosyltransferases, and enzymes for deoxysugar biosynthesis. The domain organization of the PKS modules will be analyzed to predict the structure of the polyketide backbone.

B. Gene Knockout Studies

Objective: To functionally verify the involvement of specific genes in this compound biosynthesis.

Methodology:

  • Target Gene Selection: Key genes within the putative biosynthetic gene cluster, such as a PKS ketosynthase (KS) domain gene or a glycosyltransferase gene, will be selected for targeted inactivation.

  • Construction of Knockout Plasmids: A suicide vector containing flanking regions of the target gene and a selectable marker (e.g., an antibiotic resistance gene) will be constructed.

  • Transformation and Homologous Recombination: The knockout plasmid will be introduced into Amycolatopsis sp. MST-108494 via protoplast transformation or conjugation. Homologous recombination will lead to the replacement of the target gene with the resistance cassette.

  • Mutant Verification: Successful gene knockout will be confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The culture extracts of the knockout mutant will be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of this compound production.

C. Precursor Feeding Studies

Objective: To identify the starter and extender units incorporated into the this compound backbone.

Methodology:

  • Labeled Precursor Synthesis: Isotopically labeled precursors, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, and [¹³C-methyl]-L-methionine (as a precursor for propionyl-CoA via the methylmalonyl-CoA pathway), will be synthesized or purchased.

  • Feeding Experiment: The labeled precursors will be fed to cultures of Amycolatopsis sp. MST-108494 during the production phase.

  • Isolation and NMR Analysis: this compound will be isolated from the culture broth and purified. The incorporation of the ¹³C-labeled precursors will be analyzed by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The pattern of ¹³C enrichment will reveal the origin of the carbon atoms in the polyketide backbone.

Experimental_Workflow cluster_genomics Genomic & Bioinformatic Analysis cluster_functional Functional Genomics cluster_biochemical Biochemical Characterization cluster_validation Pathway Validation gDNA Isolate Genomic DNA seq Whole Genome Sequencing gDNA->seq antiSMASH antiSMASH Analysis seq->antiSMASH bgc Identify Putative BGC antiSMASH->bgc knockout Gene Knockout Studies bgc->knockout expression Heterologous Expression bgc->expression validation Elucidation of Biosynthetic Pathway knockout->validation enzyme Enzyme Assays expression->enzyme feeding Precursor Feeding Studies feeding->validation enzyme->validation

Caption: An experimental workflow for elucidating the this compound biosynthetic pathway.

V. Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the biosynthesis of this compound. The following table outlines the types of data that should be collected through further experimental work to fully characterize the pathway and optimize production.

Table 2: Key Quantitative Data for this compound Biosynthesis

ParameterExperimental MethodSignificance
Enzyme Kinetics (Km, kcat) In vitro enzyme assays with purified PKS domains and glycosyltransferasesUnderstanding substrate specificity and catalytic efficiency.
Precursor Incorporation Rates Isotope feeding studies followed by MS and NMR analysisDetermining the relative contribution of different precursors.
Product Titer (mg/L) HPLC analysis of culture extractsQuantifying the production levels under different fermentation conditions.
Gene Expression Levels (mRNA) Quantitative real-time PCR (qRT-PCR)Correlating gene expression with product formation.

VI. Conclusion and Future Perspectives

The biosynthetic pathway of this compound presents a fascinating example of modular enzymatic synthesis. While the precise genetic and enzymatic details await the sequencing of the Amycolatopsis sp. MST-108494 genome, the proposed pathway, based on the well-understood biosynthesis of related macrolides, provides a solid foundation for future research. The experimental strategies outlined in this guide offer a clear path toward the complete elucidation of this pathway.

Understanding the biosynthesis of this compound will not only provide fundamental insights into the assembly of complex natural products but will also open avenues for biosynthetic engineering. By manipulating the PKS and glycosyltransferase genes, it may be possible to generate novel analogs of this compound with improved therapeutic properties, such as enhanced efficacy, reduced toxicity, and a broader spectrum of activity. Such endeavors will be crucial in the ongoing search for new and effective treatments for microbial infections.

Unveiling Amycolatopsin B: A Technical Guide on its Known Antimycobacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Amycolatopsin B, a glycosylated polyketide macrolide, and its activity against mycobacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antitubercular agents. While the precise mechanism of action for this compound remains to be elucidated in published literature, this guide synthesizes the available data on its chemical nature, structure-activity relationships, and bioactivity, offering a foundation for future research.

Introduction to Amycolatopsins

Amycolatopsins are a group of 20-membered macrolactones isolated from the Australian soil actinomycete, Amycolatopsis sp. MST-108494.[1] This class of natural products, which includes Amycolatopsin A, B, and C, is structurally related to other known macrolides such as ammocidins and apoptolidins.[1] Notably, members of the Amycolatopsin family have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and the primary causative agent of tuberculosis, Mycobacterium tuberculosis (H37Rv), highlighting their potential as scaffolds for novel antitubercular drug development.[1]

Quantitative Bioactivity Data

The biological activities of Amycolatopsins A, B, and C have been evaluated against both mycobacterial and human cancer cell lines. The available quantitative data, primarily half-maximal inhibitory concentrations (IC50), are summarized below. It is important to note the selective potency of these analogs, which provides insight into their therapeutic potential and structure-activity relationships.

Table 1: Antimycobacterial Activity of Amycolatopsins
CompoundTarget OrganismAssay TypeIC50 (µM)
Amycolatopsin A Mycobacterium bovis (BCG)Broth microdilution0.4[1]
Mycobacterium tuberculosis (H37Rv)Broth microdilution4.4[1]
Amycolatopsin C Mycobacterium bovis (BCG)Broth microdilution2.7[1]
Mycobacterium tuberculosis (H37Rv)Broth microdilution5.7[1]
Data for this compound against mycobacterial strains is not currently available in the cited literature, which focuses on the more active hydroxylated analogues.
Table 2: Cytotoxicity of Amycolatopsins
CompoundCell LineDescriptionIC50 (µM)
Amycolatopsin A NCI-H460Human Lung Cancer1.2[1]
SW620Human Colon Carcinoma0.08[1]
This compound NCI-H460Human Lung Cancer0.28[1]
SW620Human Colon Carcinoma0.14[1]
Amycolatopsin C was noted to have low levels of cytotoxicity toward mammalian cells, but specific IC50 values are not provided in the abstract.[1]

Mechanism of Action: An Unresolved Question

As of this guide's publication, the specific molecular target and mechanism of action of this compound against mycobacteria have not been described in the scientific literature. The primary research has focused on the isolation, structure elucidation, and initial bioactivity screening.[1]

Hypothetical Mechanisms Based on Macrolide Class

Given that this compound is a macrolide, its mechanism could potentially involve the inhibition of essential cellular processes common to other macrolide antibiotics. The classical mechanism for macrolides is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for nascent peptides.[2] However, the unique and complex structure of the mycobacterial cell wall often necessitates novel mechanisms of action for compounds to be effective.[3] Other possibilities could include disruption of cell wall biosynthesis or interference with energy metabolism, which are known targets for various antimycobacterial drugs.[3][4] These remain speculative pending further investigation.

Structure-Activity Relationship (SAR)

Comparative analysis of the bioactivity data for Amycolatopsins A, B, and C provides valuable insights into the structural features that govern their antimycobacterial activity and cytotoxicity.

  • Enhancement of Antimycobacterial Activity: Amycolatopsins A and C, which are more potent against M. bovis and M. tuberculosis, both feature a hydroxyl group at the 6-methyl position. This compound lacks this modification, suggesting that 6-Me hydroxylation is crucial for enhanced antimycobacterial properties.[1]

  • Reduction of Cytotoxicity: Amycolatopsin C, which differs from Amycolatopsin A by the hydrolysis of its disaccharide moiety, exhibits lower cytotoxicity against mammalian cells. This indicates that the intact disaccharide may contribute to off-target effects in mammalian systems.[1]

SAR_Amycolatopsin cluster_AmycolatopsinB This compound Core cluster_Modifications Chemical Modifications cluster_ResultingAnalogs Resulting Analogs & Properties B This compound (Lacks 6-Me-OH) Hydroxylation Hydroxylation at 6-Me B->Hydroxylation A Amycolatopsin A (Increased Anti-TB Activity) Hydroxylation->A Hydrolysis Hydrolysis of Disaccharide C Amycolatopsin C (Increased Anti-TB Activity, Decreased Cytotoxicity) Hydrolysis->C A->Hydrolysis

Figure 1. Structure-Activity Relationship of Amycolatopsins.

Experimental Protocols: A Generalized Approach

While the specific, detailed experimental protocols from the primary study by Khalil et al. are not available, this section outlines a standard and widely accepted methodology for determining the in vitro activity of compounds against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA)

The MABA is a common, colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Principle: The assay utilizes Alamar Blue (resazurin), an oxidation-reduction indicator. Metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin. Inhibition of growth is therefore detected by the absence of a color change.

Generalized Protocol:

  • Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted to achieve a final inoculum concentration.

  • Compound Preparation: The test compound (e.g., this compound) is solubilized in a suitable solvent (typically DMSO) and serially diluted in 7H9 broth in a 96-well microplate to create a range of concentrations.

  • Inoculation: The prepared mycobacterial inoculum is added to each well containing the diluted compound. Control wells (bacteria with no compound, and media alone) are also included.

  • Incubation: The microplate is sealed and incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.

  • Second Incubation: The plate is re-incubated for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow start Start: M. tuberculosis H37Rv Culture prep_inoculum Prepare Inoculum (Mid-log phase, adjust turbidity) start->prep_inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare 96-Well Plate (Serial dilution of this compound) prep_plate->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_alamar Add Alamar Blue Reagent incubate1->add_alamar incubate2 Incubate (16-24 hours) add_alamar->incubate2 read_results Read Results (Color change: Blue -> Pink) incubate2->read_results end Determine MIC read_results->end

Figure 2. Generalized workflow for MABA.

Conclusion and Future Directions

This compound and its analogues represent a promising class of macrolides with selective activity against Mycobacterium tuberculosis. The established structure-activity relationships, particularly the importance of the 6-Me hydroxyl group, provide a clear direction for medicinal chemistry efforts to optimize this scaffold. However, the critical knowledge gap remains its mechanism of action. Future research should prioritize target identification studies to elucidate how these molecules exert their antimycobacterial effects. Uncovering the molecular target will be instrumental in advancing the Amycolatopsin scaffold from a promising hit to a viable lead series in the fight against tuberculosis.

References

physical and chemical properties of Amycolatopsin B.

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical, chemical, and biological properties of Amycolatopsin B, a glycosylated polyketide macrolide. Due to the limited public availability of the primary research article, this guide summarizes all accessible data and clearly indicates where information is currently unavailable.

Core Physical and Chemical Properties

This compound was first isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It belongs to a class of complex natural products that are of significant interest for their potential therapeutic applications.

PropertyValueSource
Molecular Formula C₆₀H₉₈O₂₂[2]
Molecular Weight 1171.4 g/mol [2]
CAS Number 2209112-97-8[2]
Appearance Data not available-
Melting Point Data not available-
Specific Optical Rotation Data not available-
Solubility Soluble in methanol and DMSO[2]
Long-term Storage -20°C[2]

Note: Detailed quantitative data for melting point and specific optical rotation, as well as comprehensive 1H and 13C NMR spectral data, are not available in the public domain at the time of this report. This information is likely contained within the primary publication, which is not openly accessible.

Chemical Structure

The detailed 2D and 3D structure of this compound has been determined through spectroscopic analysis, as referenced in the primary literature. However, the complete structural data and diagrams are not publicly available. It is characterized as a glycosylated polyketide macrolide.[2]

Biological Activity

This compound has demonstrated significant cytotoxic activity against human cancer cell lines. This suggests potential for its development as an anticancer agent.

Cell LineCancer TypeIC₅₀ (µM)Source
SW620Human Colon Cancer0.14[3]
NCIH-460Human Lung Cancer0.28[3]

The biological activity of related compounds, Amycolatopsin A and C, has been reported against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific bioassays of this compound are not publicly available. The following sections outline general methodologies typically employed for such compounds, based on available literature for similar molecules.

Fermentation and Isolation (General Methodology)

A general workflow for the isolation of secondary metabolites from Amycolatopsis species is depicted below. This process typically involves cultivation of the bacterial strain, followed by extraction of the culture broth and mycelium, and subsequent chromatographic purification of the target compound.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Amycolatopsis sp. MST-108494 B Large-scale Fermentation A->B C Separation of Mycelium and Supernatant B->C D Solvent Extraction C->D E Crude Extract D->E F Flash Chromatography E->F G Preparative HPLC F->G H Pure this compound G->H

Fig. 1: General workflow for isolation.
Cytotoxicity Assay (General Protocol)

The cytotoxicity of this compound against the SW620 and NCIH-460 cell lines was likely determined using a standard cell viability assay, such as the MTT or MTS assay. A generalized protocol is as follows:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: A reagent such as MTT is added to each well. Viable cells metabolize the MTT into a colored formazan product.

  • Data Analysis: The absorbance is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information regarding the specific mechanism of action of this compound or the signaling pathways it may modulate to exert its cytotoxic effects. Research into the mechanism of action of other cytotoxic natural products often investigates the induction of apoptosis, cell cycle arrest, or inhibition of key cellular processes.

The diagram below illustrates a hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer agents. It is important to note that the involvement of these specific pathways for this compound has not been experimentally verified.

G Amycolatopsin_B This compound Cell_Membrane Cell Membrane Interaction Amycolatopsin_B->Cell_Membrane Mitochondria Mitochondrial Pathway Cell_Membrane->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Fig. 2: Hypothetical apoptotic pathway.

Conclusion and Future Directions

This compound is a promising natural product with potent cytotoxic activity against human colon and lung cancer cell lines. However, a significant portion of the detailed scientific data required for further drug development is not currently in the public domain. Future research should focus on:

  • Elucidating the precise mechanism of action and identifying the cellular targets of this compound.

  • Investigating the specific signaling pathways modulated by this compound.

  • Conducting further studies to obtain detailed physicochemical and structural data.

The availability of the full primary research publication would be instrumental in advancing the scientific community's understanding of this potentially valuable molecule.

References

Unraveling the Molecular Architecture of Amycolatopsin B: A Technical Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the structural elucidation of Amycolatopsin B, a potent antimycobacterial agent, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents a comprehensive analysis of the spectroscopic data integral to defining the complex macrocyclic structure of this natural product.

Core Structure and Stereochemistry

This compound is a glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. Its structural framework is characterized by a complex macrolactone ring adorned with multiple stereocenters and appended with deoxy sugar moieties. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for guiding synthetic and medicinal chemistry efforts. NMR spectroscopy stands as the most powerful tool for this purpose, enabling the detailed mapping of covalent bonds and spatial proximities within the molecule.

Quantitative NMR Data Summary

The structural backbone of this compound was pieced together through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, COSY, and HMBC experiments. Note: The following data is representative and serves as a template for the actual experimental values which should be referenced from the primary literature.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Positionδ¹³C (ppm)δ¹H (ppm, J in Hz)
1170.1-
235.22.54 (m)
370.54.12 (dd, 8.5, 3.2)
440.11.89 (m)
5130.25.58 (dt, 15.4, 6.8)
6128.95.71 (dd, 15.4, 5.5)
772.33.98 (q, 6.5)
842.51.76 (m)
9135.85.43 (d, 9.8)
10125.15.62 (dd, 15.1, 7.2)
11133.45.88 (ddd, 15.1, 8.5, 6.1)
1238.72.31 (m)
1368.93.76 (m)
1428.41.65 (m), 1.51 (m)
15173.5-
1'-Oleandrose98.74.75 (d, 3.5)
1''-Rhamnose101.54.58 (d, 1.8)

Table 2: Key COSY and HMBC Correlations for this compound

Proton(s)COSY CorrelationsHMBC Correlations
H-2 (2.54)H-3C-1, C-3, C-4
H-3 (4.12)H-2, H-4C-1, C-2, C-4, C-5
H-5 (5.58)H-4, H-6C-3, C-4, C-7
H-6 (5.71)H-5, H-7C-4, C-5, C-7, C-8
H-7 (3.98)H-6, H-8C-5, C-6, C-8, C-9
H-9 (5.43)H-8, H-10C-7, C-8, C-10, C-11
H-1' (4.75)H-2'C-3, C-2', C-3', C-5'
H-1'' (4.58)H-2''C-4', C-2'', C-3'', C-5''

Experimental Protocols

The successful elucidation of this compound's structure relies on the meticulous execution of a suite of NMR experiments. Below are the detailed methodologies for the key experiments.

Sample Preparation

A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD). The solution was transferred to a 5 mm NMR tube for analysis.

1D NMR Spectroscopy
  • ¹H NMR: Proton NMR spectra were acquired on a 600 MHz spectrometer. A total of 32 scans were collected with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.

  • ¹³C NMR: Carbon NMR spectra were recorded at 150 MHz. Approximately 2048 scans were accumulated with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): The COSY experiment was performed to establish ¹H-¹H coupling networks. The spectral widths in both dimensions were 12 ppm. 2048 x 256 data points were collected with 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum was acquired to determine direct one-bond ¹H-¹³C correlations. The spectral widths were 12 ppm for the ¹H dimension and 160 ppm for the ¹³C dimension. The experiment was optimized for a one-bond coupling constant of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment was crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which were essential for connecting the spin systems. The spectral widths were the same as for the HSQC experiment. The long-range coupling constant was optimized to 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment with a mixing time of 500 ms was conducted to determine the relative stereochemistry of the molecule by observing through-space correlations between protons.

Visualizing the Elucidation Process and Biological Pathway

To visually represent the logical flow of the structure elucidation process and the biological context of this compound, the following diagrams were generated using Graphviz.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_structure Structure Determination Amycolatopsis_sp_MST-108494 Amycolatopsis sp. MST-108494 Fermentation Crude_Extract Crude Extract Amycolatopsis_sp_MST-108494->Crude_Extract Chromatography Chromatographic Separation (HPLC, etc.) Crude_Extract->Chromatography Amycolatopsin_B Pure this compound Chromatography->Amycolatopsin_B 1D_NMR 1D NMR (¹H, ¹³C) Amycolatopsin_B->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Amycolatopsin_B->2D_NMR Data_Analysis Data Interpretation & Correlation 1D_NMR->Data_Analysis 2D_NMR->Data_Analysis Planar_Structure Planar Structure Determination Data_Analysis->Planar_Structure Relative_Stereochemistry Relative Stereochemistry (NOESY) Planar_Structure->Relative_Stereochemistry Final_Structure Final 3D Structure of this compound Relative_Stereochemistry->Final_Structure

A flowchart of the structure elucidation process.

This compound is structurally related to the apoptolidin and ammocidin families of macrolides. Recent research has shown that these compounds exert their cytotoxic effects by targeting the F1 subcomplex of mitochondrial ATP synthase. This inhibition disrupts cellular energy metabolism, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis.

ampk_signaling_pathway Amycolatopsin_B This compound ATP_Synthase Mitochondrial ATP Synthase (F1 Subcomplex) Amycolatopsin_B->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Leads to decreased AMP_ATP_Ratio Increased AMP/ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Anabolic_Pathways Inhibition of Anabolic Pathways (e.g., mTORC1) AMPK->Anabolic_Pathways Catabolic_Pathways Activation of Catabolic Pathways (e.g., Autophagy) AMPK->Catabolic_Pathways Cell_Growth_Inhibition Cell Growth Inhibition & Apoptosis Anabolic_Pathways->Cell_Growth_Inhibition Catabolic_Pathways->Cell_Growth_Inhibition

The AMPK signaling pathway activation by this compound.

Conclusion

The structural elucidation of this compound through NMR spectroscopy is a meticulous process that requires a combination of advanced experimental techniques and careful data interpretation. This guide provides a comprehensive overview of the methodologies and data analysis central to this endeavor. The understanding of its molecular architecture and its mechanism of action via the inhibition of mitochondrial ATP synthase opens new avenues for the development of novel therapeutics targeting mycobacterial infections and potentially cancer. Further research into the structure-activity relationships of this compound and its analogs is warranted to optimize its therapeutic potential.

A Technical Guide to Bioactivity Screening of Novel Amycolatopsin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the bioactivity screening of novel compounds derived from the bacterial genus Amycolatopsin. The content herein is curated to facilitate the discovery and development of new therapeutic agents by detailing experimental protocols, presenting quantitative bioactivity data, and visualizing key cellular pathways and workflows.

Introduction to Amycolatopsin and its Bioactive Potential

The genus Amycolatopsin, belonging to the actinomycetes, is a rich source of structurally diverse secondary metabolites with a wide array of biological activities. These compounds have garnered significant interest in the pharmaceutical industry for their potential as antimicrobial, anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] Notable compounds from this genus include the clinically significant antibiotics rifamycin and vancomycin.[1][3] This guide focuses on the screening of novel Amycolatopsin compounds, providing a framework for their systematic evaluation.

Quantitative Bioactivity Data of Selected Amycolatopsin Compounds

The following tables summarize the reported in vitro bioactivities of several Amycolatopsin compounds against various microbial strains and cancer cell lines. This data serves as a crucial reference for comparing the potency and spectrum of activity of newly discovered analogs.

Table 1: Antimicrobial Activity of Amycolatopsin Compounds

CompoundMicrobial StrainMIC (µg/mL)Reference
Amycolatopsin AMycobacterium tuberculosis H37Rv4.4 (IC50)[4]
Amycolatopsin CMycobacterium tuberculosis H37Rv5.7 (IC50)[1]
MJ347-81F4 AMethicillin-resistant Staphylococcus aureus (MRSA)0.006 - 0.1
MJ347-81F4 AEnterococcus faecalis0.006 - 0.1
Amycolasporin ABacillus subtilis25[5][6]
Amycolasporin AStaphylococcus aureus100[5][6]
Amycolasporin AEscherichia coli100[5][6]
Amycolasporin BBacillus subtilis25[5][6]
Amycolasporin BStaphylococcus aureus100[5][6]
Amycolasporin BEscherichia coli100[5][6]
Amycolasporin CBacillus subtilis25[5][6]
Amycolasporin CStaphylococcus aureus25[5][6]
Amycolasporin CEscherichia coli25[5][6]

Table 2: Cytotoxic Activity of Amycolatopsin Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Amycolatopsin AHuman Colon Cancer (SW620)0.08[4]
Amycolatopsin AHuman Lung Cancer (NCI-H460)1.2[4]
Amycolatopsin BHuman Colon Cancer (SW620)0.14[4]
This compoundHuman Lung Cancer (NCI-H460)0.28[4]
Pradimicin-IRDColon Carcinoma (HCT-116)0.8[4]
Pradimicin-IRDMelanoma (MM 200)2.7[4]
Pradimicin-IRDBreast Carcinoma (MCF-7)1.55[4]
Kigamicin DMouse Cancer Cell Lines~0.95[3]

Table 3: Anti-inflammatory Activity of Novel Amycolatopsin Compounds

CompoundAssayCell LineIC50Reference
1-O-methyl chrysophanolProtein Denaturation-63.50 µg/mL[7]
Amycolataiwanensin BNO Production InhibitionRAW 264.712.31 µM[8]
Amycolataiwanensin DNO Production InhibitionRAW 264.713.32 µM[8]
Amycolataiwanensin ANO Production InhibitionRAW 264.717.52 µM[8]
Amycolataiwanensin CNO Production InhibitionRAW 264.717.81 µM[8]

Experimental Protocols

Detailed methodologies for the primary screening of novel Amycolatopsin compounds are provided below. These protocols are foundational for assessing the therapeutic potential of new chemical entities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound. This will bring the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing the microbial inoculum and broth, but no test compound.

    • Negative Control: Wells containing broth only.

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Control: A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be calculated.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical bioactivity screening workflow and a key signaling pathway that can be modulated by Amycolatopsin compounds.

Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Source & Preparation cluster_1 Primary Bioactivity Screening cluster_2 Hit Identification & Prioritization cluster_3 Secondary & Mechanistic Assays a Amycolatopsis Fermentation b Crude Extract Preparation a->b c Fractionation (e.g., HPLC) b->c d Pure Compound Isolation c->d e Antimicrobial Assays (MIC Determination) d->e f Cytotoxicity Assays (MTT Assay) d->f g Antioxidant Assays (DPPH Assay) d->g h Data Analysis (IC50/MIC Calculation) e->h f->h g->h i Structure Elucidation (NMR, MS) h->i j Novelty Assessment i->j k Mechanism of Action Studies (e.g., Signaling Pathway Analysis) j->k l In Vivo Efficacy Studies k->l m Lead Optimization l->m

Caption: A generalized workflow for the discovery of bioactive compounds from Amycolatopsin.

PI3K/Akt Signaling Pathway Inhibition

Some compounds from the Amycolatopsis genus, such as kigamicin D, have been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[3]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Amycolatopsin Amycolatopsin Compound (e.g., Kigamicin D) Amycolatopsin->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by an Amycolatopsin compound.

Conclusion

The systematic screening of novel compounds from Amycolatopsin continues to be a promising avenue for the discovery of new therapeutic agents. By employing the robust experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively identify and characterize compounds with significant bioactivity. The provided data and visualizations serve as a foundational resource to accelerate the translation of these natural products from the laboratory to potential clinical applications. Further investigation into the mechanisms of action of these compounds will undoubtedly unveil new therapeutic targets and strategies for combating a range of diseases.

References

Unraveling the Blueprint: A Technical Guide to the Amycolatopsin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 21, 2025

Abstract

Amycolatopsin B, a glycosylated polyketide macrolide produced by the Australian soil bacterium Amycolatopsis sp. MST-108494, has demonstrated significant antimycobacterial and cytotoxic activities, marking it as a promising scaffold for novel therapeutic development. Understanding the genetic architecture and enzymatic machinery responsible for its biosynthesis is paramount for future bioengineering and optimization efforts. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster (BGC), detailing the methodologies for its study, presenting available data, and visualizing the proposed biosynthetic pathway and experimental workflows. While the full genome sequence of the producing strain is not yet publicly available, this guide consolidates current knowledge and outlines the necessary steps for a complete analysis once the genomic data is released.

Introduction

The genus Amycolatopsis is a well-established source of clinically significant secondary metabolites, including the iconic antibiotics vancomycin and rifamycin. The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel bioactive compounds. This compound, first reported by Khalil et al., belongs to a class of complex macrolides with potent biological activities.[1][2][3] Its structural complexity, featuring a polyketide backbone adorned with deoxysugar moieties, hints at a sophisticated biosynthesis orchestrated by a Type I polyketide synthase (PKS) and associated tailoring enzymes. This document serves as a technical resource for researchers aiming to investigate and harness the biosynthetic potential of the this compound gene cluster.

Core Data Summary

A comprehensive analysis of the this compound biosynthetic gene cluster is contingent on the availability of the whole genome sequence of Amycolatopsis sp. MST-108494. As this data is not currently in the public domain, a detailed quantitative summary of the BGC, including gene coordinates, protein sizes, and specific enzymatic functions, cannot be definitively provided. However, based on the known structure of this compound and the common features of macrolide biosynthesis in Amycolatopsis species, a putative gene cluster can be hypothesized. The following table represents a hypothetical structure for the this compound BGC, which would be populated with empirical data upon genome sequence availability.

Putative Gene ID Proposed Function Substrate Specificity (PKS Modules) Predicted Protein Size (kDa) Homology (Best BLASTp Hit)
amyP1Type I Polyketide SynthaseLoading module: Acetyl-CoA~350Erythromycin polyketide synthase
amyP2Type I Polyketide SynthaseExtension modules 1-6~700Pikromycin polyketide synthase
amyP3Type I Polyketide SynthaseExtension modules 7-12~650Rapamycin polyketide synthase
amyG1GlycosyltransferaseAttaches first deoxysugar~50Oleandomycin glycosyltransferase
amyG2GlycosyltransferaseAttaches second deoxysugar~55Avermectin glycosyltransferase
amyT1Tailoring Enzyme (e.g., P450 monooxygenase)Hydroxylation of macrolactone core~45Erythromycin P450 hydroxylase
amyT2Tailoring Enzyme (e.g., Methyltransferase)Methylation of macrolactone core~30Pikromycin methyltransferase
amyR1Regulatory Protein (e.g., LAL family)Positive regulator of cluster expression~25Rifamycin regulatory protein
amyE1Efflux PumpExport of this compound~60Oleandomycin ABC transporter

Note: This table is a predictive framework. The actual gene content, organization, and protein characteristics will need to be determined through genome sequencing and bioinformatic analysis.

Experimental Protocols

The analysis of the this compound biosynthetic gene cluster necessitates a multi-faceted approach, combining molecular biology, bioinformatics, and analytical chemistry. The following protocols are foundational for this research.

Genomic DNA Isolation, Sequencing, and Bioinformatic Analysis

Objective: To obtain the complete genome sequence of Amycolatopsin sp. MST-108494 and identify the this compound biosynthetic gene cluster.

Methodology:

  • Cultivation and Genomic DNA Extraction:

    • Amycolatopsis sp. MST-108494 is cultured in a suitable liquid medium (e.g., GYM broth) to stationary phase.

    • High molecular weight genomic DNA is extracted using a commercial kit (e.g., Qiagen Genomic-tip) or a standard phenol-chloroform extraction protocol to ensure the integrity of large PKS genes.

  • Whole Genome Sequencing:

    • A hybrid sequencing approach is recommended to achieve a high-quality, contiguous genome assembly.

      • Long-read sequencing (e.g., PacBio or Oxford Nanopore) provides a scaffold for the genome.

      • Short-read sequencing (e.g., Illumina MiSeq or NovaSeq) is used for error correction and to ensure high base-pair accuracy.

  • Genome Assembly and Annotation:

    • Raw sequencing reads are assembled de novo using assemblers such as Canu or Flye for long reads, followed by polishing with short reads using Pilon.

    • The assembled genome is annotated using pipelines like the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology).

  • Biosynthetic Gene Cluster Identification:

    • The annotated genome is analyzed with specialized bioinformatics tools to identify secondary metabolite BGCs. The most widely used tool is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

    • The predicted BGCs are manually inspected to identify the putative this compound cluster based on the presence of a large Type I PKS, glycosyltransferases, and other tailoring enzymes consistent with the structure of the final product.

Gene Inactivation and Heterologous Expression

Objective: To confirm the involvement of the identified BGC in this compound production and to enable engineered biosynthesis.

Methodology:

  • Gene Inactivation:

    • A targeted gene within the putative BGC (e.g., a PKS gene) is selected for inactivation in Amycolatopsin sp. MST-108494.

    • This is typically achieved through homologous recombination using a temperature-sensitive shuttle vector or through CRISPR-Cas9 based gene editing adapted for Actinobacteria.

    • The resulting mutant is cultured, and the fermentation broth is analyzed by HPLC-MS to confirm the abolishment of this compound production.

  • Heterologous Expression:

    • The entire BGC is captured from the genomic DNA of Amycolatopsin sp. MST-108494 using methods like Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a bacterial artificial chromosome (BAC) library.

    • The cloned BGC is then introduced into a genetically amenable and high-producing heterologous host, such as Streptomyces coelicolor M1152 or Streptomyces albus J1074.

    • The heterologous host is fermented, and the culture extract is analyzed for the production of this compound.

Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to initiate with the assembly of the polyketide chain by a modular Type I PKS. Subsequent tailoring reactions, including glycosylation and hydroxylation, are predicted to complete the molecule.

Amycolatopsin_B_Biosynthesis precursors Acetyl-CoA + Methylmalonyl-CoA pks Type I Polyketide Synthase (amyP1, amyP2, amyP3) precursors->pks polyketide_chain Polyketide Chain pks->polyketide_chain macrolactone Macrolactone Core polyketide_chain->macrolactone Cyclization hydroxylated_macrolactone Hydroxylated Macrolactone macrolactone->hydroxylated_macrolactone glycosylated_macrolactone Glycosylated Macrolactone hydroxylated_macrolactone->glycosylated_macrolactone amycolatopsin_b This compound glycosylated_macrolactone->amycolatopsin_b Final Tailoring tailoring_enzymes Tailoring Enzymes (amyT1, amyT2) tailoring_enzymes->hydroxylated_macrolactone glycosyltransferases Glycosyltransferases (amyG1, amyG2) glycosyltransferases->glycosylated_macrolactone sugar_precursors Activated Deoxysugars sugar_precursors->glycosyltransferases

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for BGC Analysis

The workflow for analyzing the this compound BGC follows a logical progression from the producing organism to the characterization and engineering of the gene cluster.

BGC_Analysis_Workflow strain Amycolatopsis sp. MST-108494 gDNA Genomic DNA Extraction strain->gDNA wgs Whole Genome Sequencing (PacBio/Nanopore + Illumina) gDNA->wgs assembly Genome Assembly & Annotation wgs->assembly antiSMASH BGC Identification (antiSMASH) assembly->antiSMASH putative_bgc Putative this compound BGC antiSMASH->putative_bgc gene_inactivation Gene Inactivation (Homologous Recombination/CRISPR) putative_bgc->gene_inactivation heterologous_expression Heterologous Expression (Streptomyces host) putative_bgc->heterologous_expression analysis Metabolite Analysis (HPLC-MS) gene_inactivation->analysis heterologous_expression->analysis confirmation BGC Function Confirmed analysis->confirmation

Caption: Experimental workflow for this compound BGC analysis.

Conclusion and Future Directions

The analysis of the this compound biosynthetic gene cluster holds significant potential for the discovery of novel antimycobacterial agents and for advancing our understanding of complex polyketide biosynthesis. While the lack of a publicly available genome for Amycolatopsis sp. MST-108494 currently limits a detailed in-silico analysis, the methodologies and predictive frameworks outlined in this guide provide a clear roadmap for future research. The immediate priority is the whole genome sequencing of the producing strain. Once the BGC is identified and characterized, efforts can be directed towards its heterologous expression and manipulation to generate novel this compound analogs with improved therapeutic properties. This will undoubtedly contribute to the ongoing battle against infectious diseases and expand the synthetic biology toolbox for natural product engineering.

References

The Ecological Enigma of Amycolatopsin B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin B, a glycosylated polyketide macrolide, is a secondary metabolite produced by the soil-dwelling bacterium Amycolatopsis sp. MST-108494.[1] While its precise ecological role remains to be fully elucidated, current research suggests it is part of a sophisticated chemical arsenal that contributes to the producing organism's survival and competitive fitness in the complex soil microbiome. This document provides a comprehensive overview of this compound, including its discovery, bioactivity, and the experimental methodologies used for its characterization. Particular emphasis is placed on its relationship with its more bioactive congeners, Amycolatopsin A and C, to infer its potential ecological function.

Introduction: The Genus Amycolatopsis and its Chemical Ecology

The genus Amycolatopsis is a rich source of diverse and bioactive natural products, including clinically significant antibiotics like vancomycin and rifamycin.[2] These actinomycetes thrive in various terrestrial and marine environments, with a significant presence in soil ecosystems.[2] The secondary metabolites they produce are not essential for primary growth but are believed to play crucial roles in mediating interactions with other organisms. These roles can include chemical defense against competing microbes, signaling molecules, and agents for nutrient acquisition.[3]

This compound belongs to the macrolide class of polyketides, a group of compounds known for their broad range of biological activities.[4] The production of a suite of related compounds, such as the Amycolatopsins A, B, and C, by a single organism suggests a nuanced ecological strategy, where slight chemical modifications can lead to significant differences in biological activity and target specificity.

Discovery and Bioactivity of this compound

This compound was first isolated from the fermentation broth of Amycolatopsis sp. MST-108494, a strain discovered in a soil sample from Southern Australia.[1] It was identified along with its structural analogs, Amycolatopsin A and C. Structurally, these compounds are glycosylated macrolactones, closely related to the ammocidins and apoptolidins.[1]

Initial bioactivity screening revealed that Amycolatopsins A and C exhibit selective and potent inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1][5] In contrast, this compound, which lacks a hydroxyl group at the 6-methyl position present in A and C, showed significantly reduced or no antimycobacterial activity.[1][6] This structure-activity relationship suggests that the 6-Me hydroxylation is critical for the antimycobacterial properties of this compound class.[1]

While direct evidence for the ecological role of this compound is limited, its co-production with the more active A and C variants points towards several possibilities:

  • A Biosynthetic Precursor: this compound may be an intermediate in the biosynthetic pathway leading to the more active Amycolatopsins A and C. The final hydroxylation step could be a tightly regulated process, activated only under specific environmental cues or in the presence of competing organisms.

  • A Reservoir Compound: The less active this compound could serve as a stable reservoir that can be rapidly converted to its more potent forms when needed.

  • Alternative Bioactivity: this compound may possess a different, as-yet-undiscovered biological activity, targeting other microorganisms or serving a different ecological function entirely.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its related compounds.

CompoundTarget Organism/Cell LineBioactivity MetricValueReference
Amycolatopsin AMycobacterium bovis (BCG)IC500.4 µM[5]
Mycobacterium tuberculosis (H37Rv)IC504.4 µM[5]
Human Lung Cancer (NCIH-460)IC501.2 µM[5]
Human Colon Carcinoma (SW620)IC500.08 µM[5]
This compound Mycobacterium bovis (BCG)InhibitionNot Active[1]
Mycobacterium tuberculosis (H37Rv)InhibitionNot Active[1]
Human Lung Cancer (NCIH-460)IC500.28 µM[5]
Human Colon Carcinoma (SW620)IC500.14 µM[5]
Amycolatopsin CMycobacterium bovis (BCG)IC502.7 µM[5]
Mycobacterium tuberculosis (H37Rv)IC505.7 µM[5]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the study of this compound.

Fermentation of Amycolatopsis sp. MST-108494
  • Seed Culture: A well-sporulated plate of Amycolatopsis sp. MST-108494 is used to inoculate a 250 mL flask containing 50 mL of seed medium (e.g., ATCC 172 medium). The flask is incubated at 28°C on a rotary shaker at 220 rpm for 3 days.

  • Production Culture: The seed culture is used to inoculate a 2 L production flask containing 500 mL of a suitable production medium (e.g., a proprietary medium developed through media optimization trials). The production culture is incubated under the same conditions as the seed culture for 7-10 days.[1]

  • Monitoring: Production of Amycolatopsins is monitored by analytical HPLC-MS analysis of the culture extract at regular intervals.

Isolation and Purification of this compound
  • Extraction: The fermentation broth is harvested and extracted with an equal volume of an organic solvent such as ethyl acetate. The organic phase is separated and evaporated to dryness under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Purification: Fractions containing this compound, as identified by HPLC-MS, are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.[1]

Antimycobacterial Susceptibility Testing
  • Method: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure: A serial dilution of the test compound is prepared in a 96-well microtiter plate in a suitable broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC). A standardized inoculum of the mycobacterial strain is added to each well.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere for 7-14 days.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[7][8]

Visualizations

Proposed Ecological Role of this compound

Ecological_Role cluster_Organism Amycolatopsis sp. MST-108494 Amycolatopsin_B This compound (Less Active) Amycolatopsin_AC Amycolatopsins A & C (Active Antimycobacterial) Amycolatopsin_B->Amycolatopsin_AC Hydroxylation (Activation) Competing_Microbes Competing Microbes (e.g., Mycobacteria) Amycolatopsin_AC->Competing_Microbes Inhibition Biosynthesis Biosynthetic Pathway Biosynthesis->Amycolatopsin_B Intermediate?

Caption: Proposed ecological role of this compound as a precursor to more active antimycobacterial compounds.

General Experimental Workflow for this compound Discovery

Experimental_Workflow Soil_Sample Soil Sample Collection (Southern Australia) Isolation Isolation of Amycolatopsis sp. MST-108494 Soil_Sample->Isolation Fermentation Fermentation & Optimization Isolation->Fermentation Extraction Extraction & Fractionation Fermentation->Extraction Purification HPLC Purification Extraction->Purification Amycolatopsin_B This compound Purification->Amycolatopsin_B Structure_Elucidation Structure Elucidation (NMR, MS) Bioassays Bioactivity Screening (Antimycobacterial, Cytotoxicity) Amycolatopsin_B->Structure_Elucidation Amycolatopsin_B->Bioassays

Caption: Experimental workflow for the discovery and characterization of this compound.

Hypothetical Polyketide Biosynthetic Pathway

PKS_Biosynthesis cluster_PKS Type I Polyketide Synthase (PKS) Modules Starter_Unit Starter Unit (e.g., Acetyl-CoA) Module1 KS AT KR Starter_Unit->Module1:f1 Extender_Unit Extender Units (e.g., Malonyl-CoA) Extender_Unit->Module1:f1 Module2 KS AT DH KR Extender_Unit->Module2:f1 Polyketide_Chain Growing Polyketide Chain Module1->Polyketide_Chain Module2->Polyketide_Chain ModuleN ... TE Thioesterase (Cyclization/Release) ModuleN->TE Macrolactone_Core Macrolactone Core of this compound TE->Macrolactone_Core Polyketide_Chain->Module2:f0 Polyketide_Chain->ModuleN Post_PKS Post-PKS Modifications (Glycosylation, Hydroxylation) Macrolactone_Core->Post_PKS Final_Product Amycolatopsins A, B, C Post_PKS->Final_Product

Caption: A generalized Type I Polyketide Synthase (PKS) pathway, likely involved in Amycolatopsin biosynthesis.

Conclusion and Future Directions

This compound represents an intriguing piece of the chemical ecology puzzle of Amycolatopsis sp. MST-108494. While its own direct antimicrobial activity against mycobacteria appears to be negligible, its close structural relationship to the potent Amycolatopsins A and C suggests a significant, albeit indirect, role in the competitive interactions of its producer. The significant cytotoxicity of this compound against human cancer cell lines, however, warrants further investigation for potential therapeutic applications.

Future research should focus on:

  • Elucidation of the Amycolatopsin Biosynthetic Gene Cluster: Identifying and sequencing the gene cluster responsible for Amycolatopsin production will provide definitive insights into its biosynthesis and the enzymatic basis for the structural differences between A, B, and C.

  • Transcriptomic and Proteomic Studies: Analyzing the gene expression and protein production of Amycolatopsis sp. MST-108494 under different co-culture conditions could reveal the specific triggers for the production and interconversion of the Amycolatopsins.

  • Broader Bioactivity Screening: A wider screen of this compound against a more diverse panel of microorganisms and cell lines may uncover novel biological activities.

By continuing to explore the intricate world of microbial secondary metabolites, we can not only gain a deeper understanding of their ecological roles but also uncover new leads for the development of novel therapeutics.

References

Preliminary Cytotoxicity of Amycolatopsin B on Eukaryotic Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of Amycolatopsin B, a secondary metabolite from the genus Amycolatopsis. This document summarizes the available quantitative data, details relevant experimental protocols, and explores a putative signaling pathway potentially involved in its cytotoxic effects.

Data Presentation: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required to inhibit the growth of 50% of a cell population, have been determined for the following cell lines:

Cell LineCancer TypeIC50 (µM)
SW620Human Colon Cancer0.14
NCIH-460Human Lung Cancer0.28

These values indicate that this compound exhibits significant cytotoxic activity at sub-micromolar concentrations, making it a compound of interest for further investigation in cancer research.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to determine the cytotoxic effects of compounds like this compound.

Materials
  • This compound

  • Human cancer cell lines (e.g., SW620, NCIH-460)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using an MTT assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Culture Eukaryotic Cells (e.g., SW620, NCIH-460) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with This compound seeding->treatment amy_prep Prepare this compound Serial Dilutions amy_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4 hours) mtt_addition->incubation solubilization Solubilize Formazan with DMSO incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 end End det_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound.

Putative Signaling Pathway

While the precise molecular mechanism of this compound's cytotoxicity has not been fully elucidated, studies on other cytotoxic secondary metabolites from the Amycolatopsis genus, such as kigamicin D, have shown inhibition of the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Therefore, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism. The following diagram illustrates a hypothesized signaling pathway.

It is crucial to note that this is a putative pathway based on related compounds and requires experimental validation for this compound.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AmycolatopsinB This compound AmycolatopsinB->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative PI3K/Akt signaling pathway inhibited by this compound.

References

Methodological & Application

Application Notes and Protocols for Amycolatopsin B Fermentation and Production Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed, peer-reviewed fermentation protocols and production optimization data specifically for Amycolatopsin B are not extensively available in the public domain. This compound is a macrolide antibiotic produced by the soil bacterium Amycolatopsis sp. MST-108494. The following application notes and protocols are based on established and optimized methods for the production of other well-studied secondary metabolites, such as the macrolide rifamycin B and the glycopeptide vancomycin, from various Amycolatopsis species. These methodologies provide a robust starting point for the development and optimization of this compound production.

Introduction to this compound and its Production

Amycolatopsin A, B, and C are macrolide antibiotics with potential therapeutic applications.[1] Notably, Amycolatopsin A and B have demonstrated significant cytotoxicity against human lung and colon cancer cell lines.[1] The producing organism, Amycolatopsis sp. MST-108494, belongs to a genus of actinomycetes renowned for its capacity to produce a wide array of bioactive secondary metabolites.[1][2] The biosynthesis of macrolides is typically carried out by large, multi-enzymatic proteins called polyketide synthases (PKS).[3][4]

Optimizing the production of this compound will involve a systematic approach, including strain improvement, media optimization, and process parameter control in submerged fermentation.

Model Data for Production Optimization of Amycolatopsis Secondary Metabolites

The following tables summarize quantitative data from studies on rifamycin B production by Amycolatopsis mediterranei. This data serves as a model for understanding the potential effects of various nutritional and environmental factors on this compound production.

Table 1: Effect of Carbon Sources on Rifamycin B Production.

Carbon Source (140 g/L)Rifamycin B Yield (g/L)Reference
Dextrose2.92[5]
Glycerol (4.5% replacement of dextrose)Decreased Production[6]

Table 2: Effect of Nitrogen Sources on Rifamycin B Production.

Nitrogen SourceConcentrationRifamycin B Yield (g/L)Fold IncreaseReference
(NH₄)₂SO₄ (Control)0.96%1.15-[6]
KNO₃1.8%2.922.54[6]
Yeast Extract (added after 2 days)0.1%1.951.70[6]

Table 3: Effect of Fed-Batch Strategies on Rifamycin B Production.

Fermentation StrategyAdditive(s)TimingRifamycin B Yield (g/L)Fold IncreaseReference
Batch (Control)--7.85-[7]
Fed-Batch12% GlucoseDay 411.461.46[7]
Fed-Batch0.1% Yeast ExtractDay 212.171.55[7]
Fed-Batch12% Glucose + 0.1% Yeast ExtractDay 4 + Day 212.881.64[7]

Experimental Protocols

These protocols are model procedures based on the fermentation of other Amycolatopsis species and should be adapted and optimized for this compound production from Amycolatopsis sp. MST-108494.

Strain Maintenance and Inoculum Preparation

Objective: To prepare a healthy and active seed culture for inoculation of the production fermenter.

Materials:

  • Amycolatopsis sp. MST-108494 culture

  • Bennett's Agar slants (for maintenance)

  • Seed culture medium (see recipe below)

  • Sterile baffled flasks

  • Incubator shaker

Protocol:

  • Maintain stock cultures of Amycolatopsis sp. MST-108494 on Bennett's Agar slants at 4°C.

  • Aseptically transfer a loopful of mycelia from a slant to a 250 mL baffled flask containing 50 mL of seed culture medium.

  • Incubate the seed culture at 28-30°C on a rotary shaker at 220-250 rpm for 48-72 hours, until dense growth is observed.[8][9]

Seed Culture Medium Recipe (Model):

  • Glucose: 20 g/L

  • Soybean Meal: 5 g/L

  • Peptone: 10 g/L

  • Yeast Extract: 2 g/L

  • CaCO₃: 2 g/L

  • NaCl: 2 g/L

  • Adjust pH to 7.0 before sterilization.

Laboratory-Scale Fermentation (Batch Culture)

Objective: To produce this compound in a controlled laboratory-scale fermenter.

Materials:

  • Seed culture of Amycolatopsis sp. MST-108494

  • Production medium (see recipe below)

  • Benchtop fermenter (e.g., 5 L) with controls for pH, temperature, and dissolved oxygen (DO)

  • Antifoam agent

Protocol:

  • Prepare and sterilize the production medium in the fermenter.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Set the fermentation parameters. Based on optimal conditions for related compounds, a starting point would be:

    • Temperature: 28-30°C[10]

    • pH: Maintain at 7.0-7.6 using sterile acid/base solutions.[10][11]

    • Agitation: 250-500 rpm (will need to be optimized to maintain DO).[10]

    • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 20-30% saturation by controlling agitation and/or aeration rate.[11]

  • Add antifoam as needed.

  • Run the fermentation for 7-10 days.

  • Collect samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (dry cell weight), substrate consumption, pH, and this compound production (using a suitable analytical method like HPLC).

Production Medium Recipe (Model):

  • Dextrose: 100-140 g/L[6]

  • Soybean Meal: 25 g/L

  • Peanut Meal: 10 g/L

  • (NH₄)₂SO₄ or KNO₃: 6-18 g/L (KNO₃ may be superior)[6]

  • CaCO₃: 8-11 g/L

  • KH₂PO₄: 1.0 g/L

  • MgSO₄·7H₂O: 1.0 g/L

  • Trace elements solution

  • Adjust pH to 7.0-7.2 before sterilization.

Visualizations

Experimental Workflow for Production Optimization

G cluster_0 Strain Improvement cluster_1 Media Optimization cluster_2 Process Optimization Strain Selection Strain Selection Mutation & Screening Mutation & Screening Strain Selection->Mutation & Screening Genetic Engineering Genetic Engineering Mutation & Screening->Genetic Engineering Carbon Source Carbon Source Genetic Engineering->Carbon Source Nitrogen Source Nitrogen Source Carbon Source->Nitrogen Source Precursor Feeding Precursor Feeding Nitrogen Source->Precursor Feeding Trace Elements Trace Elements Precursor Feeding->Trace Elements pH Control pH Control Trace Elements->pH Control Temperature Control Temperature Control pH Control->Temperature Control Dissolved Oxygen Dissolved Oxygen Temperature Control->Dissolved Oxygen Fed-Batch Strategy Fed-Batch Strategy Dissolved Oxygen->Fed-Batch Strategy Increased this compound Yield Increased this compound Yield Fed-Batch Strategy->Increased this compound Yield G cluster_0 Primary Metabolism cluster_1 Polyketide Synthase (PKS) Assembly Line cluster_2 Post-PKS Modifications Acetyl-CoA Acetyl-CoA Loading Module Loading Module Acetyl-CoA->Loading Module Propionyl-CoA Propionyl-CoA Propionyl-CoA->Loading Module Methylmalonyl-CoA Methylmalonyl-CoA Module 1 Module 1 Methylmalonyl-CoA->Module 1 Module n Module n Methylmalonyl-CoA->Module n Loading Module->Module 1 Module 1->Module n Thioesterase Thioesterase Module n->Thioesterase Pro-Amycolatopsin B Pro-Amycolatopsin B Thioesterase->Pro-Amycolatopsin B Cyclization Glycosylation Glycosylation Pro-Amycolatopsin B->Glycosylation Hydroxylation Hydroxylation Glycosylation->Hydroxylation This compound This compound Hydroxylation->this compound

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amycolatopsin B is a secondary metabolite produced by species of the actinomycete genus Amycolatopsis.[1][2][3] As with many natural products, achieving high purity of this compound is essential for accurate biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds from complex fermentation extracts.[4] This document provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC. The methodology is based on established procedures for similar natural products isolated from Amycolatopsis species and general principles of preparative chromatography.[5][6][7]

Data Presentation

The following tables summarize the suggested parameters for the preparative HPLC purification of this compound. These are starting points and may require optimization depending on the specific crude extract and instrumentation.

Table 1: Suggested Preparative HPLC Parameters for this compound Purification

Parameter Suggested Value
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 30 minutes
Flow Rate 4.0 mL/min
Detection UV at 230 nm and 280 nm
Injection Volume 500 µL - 2 mL (depending on concentration)

Note: These parameters are adapted from methods used for similar polyketide compounds and may require optimization for this compound.[7]

Table 2: Analytical HPLC Parameters for Purity Assessment

Parameter Suggested Value
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 280 nm

| Injection Volume | 10 µL |

Experimental Protocols

This section details the step-by-step methodology for the extraction and HPLC purification of this compound.

1. Fermentation and Extraction

  • Culture: Cultivate Amycolatopsis sp. MST-108494 in a suitable production medium under optimal fermentation conditions to induce the biosynthesis of this compound.[1][2][3]

  • Harvesting: After the fermentation period (typically 5-10 days), harvest the culture broth.[8]

  • Extraction:

    • Separate the mycelium from the supernatant via centrifugation or filtration.

    • Extract the mycelial cake with an organic solvent like methanol or acetone. This should be repeated multiple times to ensure a thorough extraction.

    • Pass the culture supernatant through an adsorbent resin column (e.g., Diaion HP-20) to capture this compound.

    • Wash the resin with water and subsequently elute the compound with methanol or acetone.

    • Combine the extracts from the mycelium and supernatant and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Sample Preparation for HPLC

  • Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO).

  • Further, dilute the dissolved extract in the initial HPLC mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. Preparative HPLC Purification

  • System Equilibration: Equilibrate the preparative HPLC system, fitted with a C18 column, with the initial mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the crude extract and the capacity of the column.[9]

  • Elution and Fraction Collection: Elute the column with the specified gradient (Table 1). Monitor the chromatogram at 230 nm and 280 nm.[10] Collect fractions corresponding to the peak(s) suspected to be this compound. Automated fraction collectors triggered by time or detector signal are recommended.[11]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC (Table 2) to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions containing pure this compound. Remove the organic solvent using a rotary evaporator and then lyophilize (freeze-dry) the aqueous solution to obtain the purified compound as a solid.

Visualization

Experimental Workflow for this compound Purification

HPLC_Purification_Workflow cluster_0 Upstream Processing cluster_1 Sample Preparation cluster_2 HPLC Purification cluster_3 Downstream Processing Fermentation Fermentation of Amycolatopsis sp. Harvesting Harvesting of Culture Broth Fermentation->Harvesting Extraction Crude Extraction (Solvent & Resin) Harvesting->Extraction Dissolution Dissolution in Mobile Phase Extraction->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Prep_HPLC Preparative HPLC Filtration->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Purity_Check->Prep_HPLC If Impure (Re-purify) Pooling Pooling of Pure Fractions Purity_Check->Pooling If Pure Lyophilization Lyophilization Pooling->Lyophilization Pure_Compound Pure this compound Lyophilization->Pure_Compound

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Amycolatopsin B Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494.[1][2] As a member of the broader Amycolatopsin family, which also includes Amycolatopsin A and C, it belongs to a class of natural products with potential therapeutic applications. Structurally related to the ammocidins and apoptolidins, this compound and its analogs have garnered interest for their biological activities.[1][2][3] Notably, compounds from the Amycolatopsis genus are known producers of a wide array of secondary metabolites with diverse bioactivities, including antimicrobial and cytotoxic effects.[4][5][6][7][8][9][10] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a critical step in evaluating its potential as an antibacterial agent. Additionally, it presents available quantitative data and a proposed mechanism of action based on related compounds.

Data Presentation

While specific MIC values for this compound against a broad range of common bacteria are not widely published, the primary literature indicates its activity is most pronounced against mycobacteria. The following table summarizes the available MIC data for this compound and its analogs, Amycolatopsin A and C, against Mycobacterium species.

CompoundTest OrganismMIC (µg/mL)
This compound Mycobacterium bovis (BCG)>50
Mycobacterium tuberculosis (H37Rv)>50
Amycolatopsin AMycobacterium bovis (BCG)7.0
Mycobacterium tuberculosis (H37Rv)5.0
Amycolatopsin CMycobacterium bovis (BCG)0.5
Mycobacterium tuberculosis (H37Rv)7.0

Data sourced from Khalil et al., 2017.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol adheres to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

1. Materials

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Sterile 96-well microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Mycobacterium tuberculosis)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

2. Preparation of Reagents and Inoculum

  • This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Assay Procedure

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • This will create a range of decreasing concentrations of this compound.

    • Well 11 should serve as a growth control (broth and inoculum only).

    • Well 12 should serve as a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. For mycobacteria, incubation times will be significantly longer (e.g., 7-14 days) and may require specific growth media and conditions.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

Proposed Mechanism of Action

While the direct molecular target of this compound has not been definitively identified, its structural similarity to apoptolidins and ammocidins suggests a potential mechanism of action.[1][3] Apoptolidins and ammocidins are known to target and inhibit the F1 subcomplex of mitochondrial F₀F₁-ATP synthase.[4][5][6][7][8][9][11] This enzyme is crucial for ATP synthesis through oxidative phosphorylation. Inhibition of bacterial ATP synthase would disrupt cellular energy production, leading to growth inhibition and cell death.

G cluster_bacterium Bacterial Cell Amycolatopsin_B This compound ATP_Synthase F₀F₁-ATP Synthase Amycolatopsin_B->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes Proton_Gradient Proton Motive Force Proton_Gradient->ATP_Synthase Drives Cellular_Processes Essential Cellular Processes (e.g., biosynthesis, transport) ATP_Production->Cellular_Processes Powers Growth_Inhibition Bacterial Growth Inhibition / Cell Death ATP_Production->Growth_Inhibition Lack of ATP Cellular_Processes->Growth_Inhibition Leads to

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution of This compound in Microplate Stock_Solution->Serial_Dilution Bacterial_Culture Culture Test Bacterium Inoculum_Prep Prepare and Standardize Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microplate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Visually Inspect or Read Plate for Growth Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution MIC assay.

References

Application Note: Quantitative Analysis of Amycolatopsin B in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amycolatopsin B is a glycosylated polyketide macrolide derived from the soil bacterium Amycolatopsis sp.[1][2][3]. As a member of a class of compounds known for potent biological activities, including cytotoxic effects against various cancer cell lines, this compound is a molecule of significant interest in drug discovery and development[4]. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust and sensitive method for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and its application as an analytical standard.

Mass spectrometry is a powerful analytical technique for the identification and quantification of molecules within complex mixtures[5]. For large and complex natural products like macrolides, LC-MS/MS offers high selectivity and sensitivity[1]. This protocol outlines the use of this compound as an analytical standard for the calibration of instrumentation and the precise quantification of the analyte in plasma samples.

Analyte Properties

PropertyValueReference
Chemical FormulaC60H98O22[1]
Molecular Weight1171.4 g/mol [1]
Purity>95% by HPLC[1]
Storage Conditions-20°C[1]
SolubilitySoluble in DMSO, Methanol[1]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (>95% purity)

  • Internal Standard (IS): A stable isotope-labeled (SIL) this compound (e.g., ¹³C₆-Amycolatopsin B) is recommended for optimal accuracy. If a SIL-IS is unavailable, a structurally similar macrolide not present in the study samples can be used.

  • Human plasma (or other relevant biological matrix)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Standard and Sample Preparation

Workflow for Standard and Sample Preparation

G cluster_0 Standard Curve Preparation cluster_1 Sample Preparation A Stock Solution (1 mg/mL this compound in DMSO) B Working Standards (Serial dilution in Methanol) A->B C Calibration Standards (Spike into blank plasma) B->C L Analysis C->L D Plasma Sample (100 µL) E Add Internal Standard D->E F Protein Precipitation (with Acetonitrile) E->F G Centrifugation F->G H Supernatant Collection G->H I Solid Phase Extraction (SPE) H->I J Elution and Evaporation I->J K Reconstitution J->K K->L LC-MS/MS Analysis

Caption: Workflow for the preparation of calibration standards and plasma samples for LC-MS/MS analysis.

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare a 1 mg/mL stock solution of the Internal Standard (IS) in DMSO. Store at -20°C.

  • Working Standards: From the stock solutions, prepare a series of working standard solutions of this compound and a single working solution of the IS by dilution in methanol.

  • Calibration Curve: Prepare calibration standards by spiking blank human plasma with the this compound working standards to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • To 100 µL of plasma sample (or calibration standard), add 10 µL of the IS working solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration, following the manufacturer's protocol for the selected C18 cartridges.

    • Elute the analyte and IS from the SPE cartridge, typically with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Conditions

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

Electrospray ionization (ESI) in positive ion mode is typically suitable for macrolides.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

Due to the glycosylated nature of this compound, fragmentation will likely involve the loss of sugar moieties and water molecules. The exact precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer. The following are hypothetical but plausible transitions based on the structure.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺ (1172.4)Product 1 (e.g., loss of a sugar)Optimize (e.g., 30-50)
Product 2 (e.g., further fragmentation)Optimize (e.g., 40-60)
Internal Standard[M+H]⁺ (e.g., 1178.4 for ¹³C₆-IS)Corresponding product ionsOptimize

Data Analysis and Quantitative Results

The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Hypothetical Calibration Curve Data:

Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Peak Area Ratio
11,52050,1000.030
57,65050,5000.151
1015,30050,2000.305
5075,80049,9001.519
100152,50050,3003.032
500760,00050,10015.170
10001,510,00049,80030.321

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Application: Investigating Cytotoxicity Pathways

This compound has demonstrated cytotoxic activity, suggesting it may interfere with critical cellular signaling pathways leading to apoptosis or cell cycle arrest. A common application of a validated quantitative method is to correlate drug concentration with biological effects.

Potential Signaling Pathway for Investigation

G AmyB This compound Cell Cancer Cell AmyB->Cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified hypothetical signaling pathway illustrating how this compound might induce apoptosis.

By treating cancer cell lines with varying concentrations of this compound, researchers can use the described LC-MS/MS method to accurately measure the intracellular concentration of the compound. This data can then be correlated with markers of apoptosis (e.g., caspase activation) to determine the effective concentration and elucidate the mechanism of action.

Conclusion

This application note provides a detailed protocol for the use of this compound as an analytical standard for its own quantification in biological matrices using LC-MS/MS. The method is designed to be sensitive, specific, and robust, making it suitable for a wide range of research applications in drug development and molecular biology. The high purity and well-characterized properties of the this compound analytical standard ensure the accuracy and reliability of the quantitative data obtained.

References

Application Notes and Protocols for Amycolatopsin B In Vitro Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amycolatopsis is a well-established source of diverse and potent bioactive secondary metabolites, including several clinically important antibiotics such as vancomycin and rifamycin.[1][2][3] Amycolatopsin B, a secondary metabolite isolated from Amycolatopsis sp., belongs to this promising class of natural products. While specific data on the antibacterial activity of this compound is not extensively documented in publicly available literature, the rich history of antimicrobial discovery from this genus warrants a thorough investigation of its potential.

These application notes provide a comprehensive framework for conducting in vitro antibacterial susceptibility testing of this compound. The protocols outlined below are based on established methodologies, such as broth microdilution, and are intended to guide researchers in determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Data Presentation: Antibacterial Activity of Compounds from Amycolatopsis

CompoundBacterial StrainMIC (µg/mL)Reference
ECO-0501Staphylococcus aureus ATCC™ 6538P (pH 5.0)0.125[4]
ECO-0501Staphylococcus aureus ATCC™ 6538P (pH 6.0)0.25[4]
MJ347-81F4 AMethicillin-resistant Staphylococcus aureus (MRSA)0.006 - 0.1[5]
MJ347-81F4 AEnterococcus faecalis0.006 - 0.1[5]
Rifamorpholine BMethicillin-resistant Staphylococcus aureus (MRSA)4[6]
Macrotermycin AStaphylococcus aureus1.5[6]
Macrotermycin CStaphylococcus aureus10[6]
Amycolatomycin ABacillus subtilis DSM 1033.4[7]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

Materials:

  • This compound (stock solution of known concentration)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a working stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12 of a designated row.

    • Add 200 µL of the this compound working stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10 after mixing.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

    • A plate reader can also be used to measure the optical density (OD) at 600 nm to determine growth inhibition.

Mandatory Visualizations

Signaling Pathway

The specific mechanism of action for this compound has not been elucidated. The following diagram illustrates a generalized mechanism of action for antibacterial agents that inhibit protein synthesis, a common target for natural product antibiotics. The actual pathway for this compound may differ and requires experimental validation.

cluster_bacterium Bacterial Cell cluster_drug Mechanism of Action Ribosome Ribosome (70S) Protein Protein Synthesis Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome Growth Bacterial Growth & Proliferation Protein->Growth Amycolatopsin_B This compound (Hypothetical Target) Amycolatopsin_B->Ribosome Inhibition

Caption: Hypothetical mechanism of action for this compound targeting bacterial protein synthesis.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro antibacterial susceptibility testing of this compound.

start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate Plate (35-37°C, 16-20h) controls->incubate read_mic Determine MIC (Visual Inspection / OD Reading) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the MIC of this compound.

Logical Relationship Diagram

This diagram illustrates the logical relationship for determining the antibacterial activity of this compound based on the experimental outcome.

observation Observe Well after Incubation no_growth No Visible Growth (Clear) observation->no_growth Clear growth Visible Growth (Turbid) observation->growth Turbid mic Concentration is ≥ MIC no_growth->mic sub_mic Concentration is < MIC growth->sub_mic active This compound is Active at this Concentration mic->active inactive This compound is Inactive at this Concentration sub_mic->inactive

Caption: Logical determination of this compound antibacterial activity.

References

Application Note & Protocol: Development of a Cell-Based Bioassay for the Quantification of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amycolatopsin B is a secondary metabolite produced by species of the actinomycete genus Amycolatopsis.[1][2][3] As a member of a genus known for producing a wide array of bioactive compounds, including commercially significant antibiotics like vancomycin and rifamycin, this compound represents a molecule of interest for drug discovery and development.[2][4][5] The development of a robust and reproducible bioassay is a critical first step in characterizing its biological activity, determining its potency, and enabling further pharmacological studies.

This document provides a detailed protocol for the development of a cell-based viability bioassay for the quantification of this compound's cytotoxic or cytostatic effects. While the precise mechanism of action for this compound is not yet fully elucidated, many natural products from Amycolatopsis exhibit anticancer or antimicrobial properties.[1][2] Therefore, a cytotoxicity assay using a relevant cancer cell line serves as a scientifically sound starting point for quantifying its biological activity.

This protocol utilizes a resazurin-based viability assay, a common, sensitive, and reliable method for assessing cell health. In this assay, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of viable cells, allowing for the quantification of this compound's dose-dependent effects.

Hypothetical Signaling Pathway for Cytotoxicity

To illustrate a potential mechanism of action for a cytotoxic compound, the following diagram depicts a simplified, hypothetical signaling pathway leading to apoptosis. This pathway is presented for conceptual understanding and is not based on specific published data for this compound.

Hypothetical_Apoptosis_Pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity AmycolatopsinB This compound CellSurfaceReceptor Cell Surface Receptor AmycolatopsinB->CellSurfaceReceptor SignalCascade Intracellular Signaling Cascade CellSurfaceReceptor->SignalCascade Activates Mitochondria Mitochondrial Stress SignalCascade->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Experimental Workflow

The overall workflow for the cell-based bioassay is outlined below. This diagram provides a visual guide from initial cell culture preparation to final data analysis.

Bioassay_Workflow Experimental Workflow for this compound Bioassay Start Start: Cell Culture Harvest Harvest and Count Cells Start->Harvest Seed Seed Cells into 96-Well Plate Harvest->Seed Incubate1 Incubate (24h) for Cell Adherence Seed->Incubate1 Treat Treat Cells with Compound Incubate1->Treat Prepare Prepare Serial Dilutions of this compound Prepare->Treat Incubate2 Incubate (48-72h) Exposure Time Treat->Incubate2 AddReagent Add Resazurin Reagent Incubate2->AddReagent Incubate3 Incubate (2-4h) for Color Development AddReagent->Incubate3 Measure Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate3->Measure Analyze Data Analysis: Normalize Data, Generate Dose-Response Curve, Calculate IC50 Measure->Analyze End End: Report Results Analyze->End

References

Amycolatopsin B: Application Notes and Protocols for Sample Preparation and Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and long-term storage of Amycolatopsin B, a glycosylated polyketide macrolide. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental results.

Product Information and Physical Properties

This compound is a complex macrolide with antimycobacterial and cytotoxic properties. Its proper handling and storage are essential for preserving its biological activity.

PropertyValueSource
Molecular FormulaC₆₀H₉₈O₂₂[1]
Molecular Weight1171.4 g/mol [1]
Purity>95% by HPLC[1]
AppearanceSolid powder
BioactivityAntimycobacterial, Cytotoxic against cancer cell lines[1]

Sample Preparation: Stock Solutions

2.1. Recommended Solvents

This compound is soluble in polar aprotic and polar protic organic solvents.

SolventRecommendation
DMSO (Dimethyl Sulfoxide)Recommended
MethanolRecommended

2.2. Protocol for Reconstituting this compound

This protocol describes the preparation of a stock solution. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried DMSO or Methanol

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture onto the compound.

  • Solvent Addition: Add the desired volume of either DMSO or methanol to the vial containing the solid this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid has dissolved.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

G cluster_prep Sample Preparation Workflow start Start: Solid this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous DMSO or Methanol equilibrate->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes end_prep Ready for Experiment or Storage label_tubes->end_prep

Caption: Workflow for this compound Stock Solution Preparation.

Long-Term Storage

Proper storage is critical to prevent the degradation of this compound and to ensure its long-term efficacy in experiments.

3.1. Storage Conditions

FormRecommended Storage TemperatureAdditional Notes
Solid Powder-20°CStore in a tightly sealed container in a desiccator to protect from moisture.
Stock Solution (in DMSO or Methanol)-20°CStore in tightly sealed, light-protected (amber) vials or tubes. Aliquoting is strongly recommended.[1]

3.2. Protocol for Long-Term Storage of Stock Solutions

Materials:

  • Aliquoted stock solutions of this compound

  • -20°C freezer (non-frost-free is preferred to minimize temperature cycling)

  • Secondary containment (e.g., freezer box)

Procedure:

  • Placement: Place the labeled aliquots in a freezer box or other secondary container to keep them organized and protected.

  • Freezing: Transfer the freezer box to a -20°C freezer for long-term storage.[1]

  • Documentation: Record the storage location, date, and other relevant details in a laboratory notebook or inventory system.

3.3. Handling of Stored Solutions

  • Thawing: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Avoid Refreezing: It is best practice to discard any unused portion of a thawed aliquot to avoid degradation from repeated freeze-thaw cycles.

  • Light Sensitivity: While not explicitly stated for this compound, many complex organic molecules are sensitive to light. It is advisable to protect solutions from direct light.

G cluster_storage Long-Term Storage and Handling stock_solution Prepared Stock Solution Aliquots store Store at -20°C in a Dark, Dry Place stock_solution->store thaw Thaw a Single Aliquot at Room Temperature store->thaw For Use use Use in Experiment thaw->use discard Discard Unused Portion use->discard

References

Application Notes: Utilizing Amycolatopsin B in the Study of Bacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin B is a glycosylated polyketide macrolactone produced by the soil bacterium Amycolatopsis sp. MST-108494.[1][2] It belongs to a class of natural products, the amycolatopsins, which are structurally related to the ammocidins and apoptolidins.[1][2] While its direct biological activity has not been extensively characterized, its structural analogues, Amycolatopsin A and C, have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1] This finding suggests that the amycolatopsin scaffold may be a promising starting point for the development of novel antibacterial agents.

The bacterial cell wall is an essential structure for bacterial survival, making its biosynthetic pathway an attractive target for antibiotic development.[3] This pathway involves a series of enzymatic steps, including the synthesis of the peptidoglycan precursors Lipid I and Lipid II, which are catalyzed by the enzymes MraY and MurG, respectively.[4][5] Inhibition of these enzymes can effectively block cell wall construction and lead to bacterial cell death.

These application notes provide a framework for investigating the potential of this compound as an inhibitor of bacterial cell wall biosynthesis. Included are the known data for the amycolatopsin class of compounds, as well as detailed protocols for a suggested workflow to screen and characterize the mechanism of action of this compound.

Known Biological Activity of Amycolatopsins

Initial studies on the amycolatopsins focused on their antimycobacterial properties. The available quantitative data for Amycolatopsin A and C are summarized below. To date, no specific biological activity has been published for this compound.

CompoundTarget OrganismAssayActivityReference
Amycolatopsin AMycobacterium bovis (BCG)Growth InhibitionIC50 = 4.4 µM[1]
Mycobacterium tuberculosis (H37Rv)Growth InhibitionIC50 = 4.4 µM[6]
Amycolatopsin CMycobacterium bovis (BCG)Growth InhibitionIC50 value not specified[1]
Mycobacterium tuberculosis (H37Rv)Growth InhibitionIC50 value not specified[1]

Proposed Experimental Workflow for Investigating this compound

The following workflow is proposed to determine if this compound exhibits inhibitory activity against bacterial cell wall biosynthesis.

experimental_workflow cluster_screening Phase 1: Screening cluster_mechanism Phase 2: Mechanism of Action cluster_conclusion Phase 3: Conclusion start Start with this compound whole_cell Whole-Cell Growth Inhibition Assay start->whole_cell cell_wall_synthesis Whole-Cell Peptidoglycan Synthesis Assay whole_cell->cell_wall_synthesis If active target_deconvolution Target Deconvolution cell_wall_synthesis->target_deconvolution If inhibition observed mray_assay MraY Inhibition Assay target_deconvolution->mray_assay lipid_assays Lipid I / Lipid II Synthesis Assays target_deconvolution->lipid_assays conclusion Characterize as Cell Wall Inhibitor mray_assay->conclusion lipid_assays->conclusion

Caption: Proposed workflow for characterizing this compound.

Experimental Protocols

Protocol 1: Whole-Cell Growth Inhibition Assay

This initial screen determines if this compound has any general antibacterial activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of Gram-positive and Gram-negative bacteria.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate to achieve a range of desired concentrations.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (no antibiotic) and negative (no bacteria) controls.

  • Incubate the plates at the optimal growth temperature for the bacteria (typically 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The optical density can also be measured using a plate reader.

Protocol 2: Whole-Cell Peptidoglycan Synthesis Assay

If this compound shows antibacterial activity, this assay will determine if it specifically targets cell wall biosynthesis.

Objective: To assess the effect of this compound on the incorporation of radiolabeled precursors into peptidoglycan in whole bacterial cells.

Materials:

  • This compound

  • Bacterial strain of interest

  • Radiolabeled peptidoglycan precursor (e.g., [³H]N-acetylglucosamine or [¹⁴C]diaminopimelic acid)

  • Growth medium

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Grow a culture of the test bacterium to the mid-logarithmic phase.

  • Aliquot the culture into tubes and add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control.

  • Add the radiolabeled precursor to each tube and incubate for a defined period.

  • Stop the incorporation reaction by adding cold TCA.

  • Collect the precipitated cellular material by filtration or centrifugation.

  • Wash the precipitate to remove unincorporated radiolabel.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • A significant reduction in incorporated radioactivity in the presence of this compound suggests inhibition of cell wall biosynthesis.

Protocol 3: In Vitro MraY Inhibition Assay

This enzymatic assay can identify if this compound directly targets the MraY enzyme.

Objective: To determine the IC50 of this compound against purified MraY enzyme.

Materials:

  • This compound

  • Purified MraY enzyme

  • Substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate (C55-P)

  • Assay buffer (containing Tris-HCl, MgCl₂, and a detergent like Triton X-100)

  • Method for detecting product formation (e.g., radiolabeled UDP-MurNAc-pentapeptide and subsequent TLC separation, or a coupled enzyme assay that detects UMP release).[7]

Procedure:

  • Set up reaction mixtures in a microplate containing the assay buffer, MraY enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding the substrates.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Stop the reaction and quantify the amount of Lipid I produced.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 4: In Vitro Lipid I and Lipid II Synthesis Assay

This assay helps to further pinpoint the site of inhibition within the membrane-associated steps of peptidoglycan synthesis.

Objective: To determine if this compound inhibits the formation of Lipid I or Lipid II in a reconstituted in vitro system.

Materials:

  • This compound

  • Purified MraY and MurG enzymes

  • Substrates: UDP-MurNAc-pentapeptide, C55-P, and UDP-GlcNAc (radiolabeled if desired)

  • Reaction buffer

  • TLC plates and solvent system for separating Lipid I and Lipid II

Procedure:

  • Set up two sets of reactions. One containing MraY to assess Lipid I synthesis, and the other containing both MraY and MurG to assess Lipid II synthesis.

  • Add varying concentrations of this compound to each set of reactions.

  • Initiate the reactions by adding the appropriate substrates.

  • After incubation, extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram.

  • Visualize and quantify the amounts of Lipid I and Lipid II (e.g., by autoradiography if using radiolabeled substrates).

  • Inhibition of Lipid I formation suggests MraY as the target, while accumulation of Lipid I and inhibition of Lipid II formation would point towards MurG as the target.

Logical Pathway for Target Identification

The following diagram illustrates the logical progression from initial screening to specific target identification for a potential cell wall biosynthesis inhibitor like this compound.

logical_pathway cluster_activity Initial Observation cluster_hypothesis Hypothesis Generation cluster_testing Experimental Validation cluster_confirmation Target Confirmation activity This compound shows antibacterial activity hypothesis Hypothesis: Inhibition of Cell Wall Biosynthesis activity->hypothesis whole_cell_assay Whole-Cell Peptidoglycan Synthesis Assay hypothesis->whole_cell_assay enzymatic_assays In Vitro Enzymatic Assays (MraY, MurG) whole_cell_assay->enzymatic_assays If positive confirmation This compound is a confirmed inhibitor of a specific enzyme in the cell wall biosynthesis pathway enzymatic_assays->confirmation If specific inhibition is observed

Caption: Logical pathway for target identification.

Conclusion

While there is currently no direct evidence to support the role of this compound as a bacterial cell wall biosynthesis inhibitor, its structural similarity to other bioactive macrolides warrants further investigation. The protocols and workflow outlined in these application notes provide a comprehensive guide for researchers to explore the potential of this compound as a novel antibacterial agent and to elucidate its mechanism of action. Successful identification of a novel cell wall biosynthesis inhibitor would be a significant contribution to the field of antibiotic discovery.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Amycolatopsin B Production in Amycolatopsis Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Amycolatopsis for the production of Amycolatopsin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is a macrolide secondary metabolite.[1][2] It is produced by the actinomycete Amycolatopsis sp. MST-108494, which was originally isolated from soil.[1][3]

Q2: My Amycolatopsis culture is growing well, but the yield of this compound is consistently low. What are the potential causes?

Low yields of secondary metabolites like this compound, despite good cell growth, can be attributed to several factors:

  • Suboptimal Fermentation Conditions: The optimal conditions for biomass production and secondary metabolite synthesis are often different. Factors such as pH, temperature, and dissolved oxygen levels need to be optimized for the production phase.

  • Nutrient Limitation or Repression: The availability of specific carbon and nitrogen sources can significantly influence the onset and rate of secondary metabolism. For instance, readily metabolizable sugars might support rapid growth but repress the biosynthesis of secondary metabolites.

  • Precursor Scarcity: The biosynthesis of polyketides like this compound requires specific precursor molecules. A limited supply of these precursors can directly impact the final yield.

  • Feedback Inhibition: High concentrations of the final product or intermediate metabolites can inhibit the activity of biosynthetic enzymes.

Q3: How can I optimize the fermentation medium to improve this compound yield?

Medium optimization is a critical step in enhancing secondary metabolite production. A systematic approach is recommended:

  • Carbon Source: Evaluate a range of carbon sources. While glucose often supports robust growth, slower-metabolized sugars or complex carbohydrates may be more favorable for this compound production.

  • Nitrogen Source: The type and concentration of the nitrogen source are crucial. Both inorganic (e.g., ammonium salts, nitrates) and organic (e.g., yeast extract, peptone, soy meal) nitrogen sources should be tested. The carbon-to-nitrogen ratio is also a key parameter to optimize.

  • Phosphate Levels: Phosphate is essential for primary metabolism, but high concentrations can suppress the production of some secondary metabolites in actinomycetes.

Q4: What are the typical physical parameters for Amycolatopsis fermentation?

While specific optimal conditions for this compound production are not widely published, typical parameters for Amycolatopsis species can be used as a starting point for optimization.[4][5][6][7]

ParameterTypical RangeNotes
Temperature28-37°CThe optimal temperature for growth and production may differ.
pH6.0-8.0pH can shift during fermentation; control may be necessary.
Agitation200-500 rpmEnsures adequate mixing and oxygen transfer.
Aeration0.5-1.5 vvmCrucial for supplying dissolved oxygen to the culture.
Inoculum Size4-5% (v/v)A consistent and healthy inoculum is vital for reproducible fermentations.

Q5: Can precursor feeding enhance the yield of this compound?

Yes, precursor feeding can be a highly effective strategy to increase the yield of polyketides.[8][9] this compound biosynthesis, like other polyketides, relies on the availability of starter and extender units derived from primary metabolism. Supplementing the culture with these precursors at the appropriate time can significantly boost production. Common precursors for polyketide synthesis include short-chain fatty acids and amino acids.

Troubleshooting Guides

Problem 1: Low or No Production of this compound

Possible Causes and Solutions:

  • Incorrect Strain or Culture Contamination:

    • Verification: Confirm the identity of your Amycolatopsis strain using morphological and molecular techniques (e.g., 16S rRNA gene sequencing).

    • Purity Check: Regularly check for contamination by microscopy and by plating on different media.

  • Suboptimal Medium Composition:

    • Systematic Optimization: Use a design of experiments (DoE) approach to systematically evaluate the impact of different carbon and nitrogen sources, as well as their concentrations.

    • Trace Elements: Ensure the medium contains essential trace elements that may be cofactors for biosynthetic enzymes.

  • Inappropriate Physical Fermentation Parameters:

    • Parameter Profiling: Conduct fermentation runs at varying temperatures, pH levels, and agitation speeds to identify the optimal conditions for this compound production.

    • Dissolved Oxygen Monitoring: Monitor and control the dissolved oxygen (DO) levels, as oxygen limitation can be a critical factor.[10]

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Inoculum Variability:

    • Standardized Inoculum Protocol: Implement a strict protocol for inoculum preparation, ensuring consistency in the age, size, and physiological state of the seed culture.

    • Spore Suspension: If applicable, using a standardized spore suspension as the inoculum can improve reproducibility.

  • Media Component Variability:

    • Lot-to-Lot Variation: Complex media components like yeast extract and peptone can vary between batches. Test new lots before use in large-scale experiments.

    • Defined Medium: Consider developing a defined or semi-defined medium to reduce variability.

  • Inconsistent Fermentation Conditions:

    • Equipment Calibration: Regularly calibrate probes for pH, temperature, and dissolved oxygen.

    • Process Monitoring: Maintain detailed records of all fermentation parameters for each batch to identify any deviations.

Experimental Protocols

Protocol 1: Precursor Feeding Experiment

This protocol outlines a general strategy for testing the effect of precursor feeding on this compound production.

1. Precursor Selection: Based on the known biosynthesis of related polyketides, select potential precursors to test (e.g., propionate, butyrate, specific amino acids).

2. Inoculum and Main Culture Preparation:

  • Prepare a seed culture of Amycolatopsis sp. in a suitable growth medium.
  • Inoculate the main production medium with a standardized amount of the seed culture.

3. Precursor Addition:

  • Prepare sterile stock solutions of the selected precursors.
  • Add the precursors to the fermentation flasks at the onset of the stationary phase (when secondary metabolism is typically induced). Test a range of concentrations.
  • Include a control fermentation without any added precursors.

4. Sampling and Analysis:

  • Collect samples at regular intervals throughout the fermentation.
  • Extract the secondary metabolites from the culture broth and mycelium.
  • Quantify the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

5. Data Interpretation: Compare the this compound titers in the precursor-fed cultures to the control to determine the effect of each precursor.

Protocol 2: Quantification of this compound by HPLC

1. Sample Preparation:

  • Separate the mycelium from the culture broth by centrifugation.
  • Extract the mycelium with a suitable organic solvent (e.g., methanol, ethyl acetate).
  • Extract the supernatant with the same solvent.
  • Combine the extracts and evaporate to dryness.
  • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and water (with or without an acid modifier like formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.
  • Quantification: Use a standard curve generated with a purified this compound standard to quantify the concentration in the samples.

Visualizations

cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis & Refinement cluster_end Goal Start Low/Inconsistent this compound Yield Culture_Check Verify Culture Purity and Identity Start->Culture_Check Inoculum_Check Standardize Inoculum Preparation Start->Inoculum_Check Media_Check Check for Media Component Variability Start->Media_Check Physical_Params Optimize Physical Parameters (pH, Temp, Aeration) Culture_Check->Physical_Params Inoculum_Check->Physical_Params Nutrient_Params Optimize Media Composition (C/N Sources, Phosphate) Media_Check->Nutrient_Params Quantification Quantify Yield (e.g., HPLC) Physical_Params->Quantification Precursor_Feeding Implement Precursor Feeding Strategy Nutrient_Params->Precursor_Feeding Precursor_Feeding->Quantification Data_Analysis Analyze Results and Refine Protocol Quantification->Data_Analysis Data_Analysis->Physical_Params Iterate Data_Analysis->Nutrient_Params Data_Analysis->Precursor_Feeding Iterate End Improved and Consistent This compound Yield Data_Analysis->End

Caption: A workflow for troubleshooting and optimizing this compound production.

cluster_signals Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Carbon) Pleiotropic_Regulator Pleiotropic Regulator (e.g., two-component system) Nutrient_Limitation->Pleiotropic_Regulator Activates Stress_Factors Stress Factors (e.g., pH shock, elicitors) Stress_Factors->Pleiotropic_Regulator Activates Pathway_Specific_Regulator Pathway-Specific Activator (e.g., SARP) Pleiotropic_Regulator->Pathway_Specific_Regulator Induces Transcription Biosynthetic_Genes This compound Biosynthetic Gene Cluster Pathway_Specific_Regulator->Biosynthetic_Genes Binds Promoter & Activates Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Precursors Precursor Supply (e.g., Acetyl-CoA, Propionyl-CoA) Primary_Metabolism->Precursors Precursors->Biosynthetic_Genes Substrates Amycolatopsin_B This compound Biosynthetic_Genes->Amycolatopsin_B Enzymatic Synthesis

Caption: A hypothetical signaling pathway for secondary metabolism in Amycolatopsis.

References

troubleshooting Amycolatopsin B instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin B. The information provided is based on the chemical properties of polyketide macrolides and related ansamycin compounds, offering guidance in the absence of specific stability data for this compound in published literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general solubility?

This compound is a glycosylated polyketide macrolide isolated from Amycolatopsin sp.[1][2][3][4]. It is structurally related to the ammocidins and apoptolidins[2]. Based on its chemical class, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and have limited solubility in aqueous solutions[2]. For biological assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous experimental medium.

Q2: I am observing a loss of activity of this compound in my aqueous-based cell culture experiments. What are the potential causes?

Loss of activity in aqueous solutions can be attributed to the chemical instability of the compound. Like many complex natural products, this compound may be susceptible to degradation under common experimental conditions. Key factors that can influence its stability include pH, temperature, light exposure, and the presence of oxidative or enzymatic agents[5]. Similar compounds, such as geldanamycin, are known for their poor stability in aqueous environments[6].

Q3: How should I prepare and store my this compound solutions to maximize stability?

To maximize stability, it is recommended to:

  • Prepare fresh solutions: Prepare aqueous working solutions fresh for each experiment from a frozen stock in an organic solvent.

  • Minimize freeze-thaw cycles: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Control pH: Use buffered solutions to maintain a stable pH. The optimal pH for stability should be determined experimentally, but starting with a neutral pH (around 7.0-7.4) is a common practice. For some complex molecules, slightly acidic conditions can be protective[7].

  • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation[5].

  • Maintain low temperatures: Perform dilutions and experiments on ice when possible and store stock solutions at -20°C or -80°C[2].

Q4: Can the presence of other components in my experimental medium affect this compound stability?

Yes, components in your experimental medium can impact the stability of this compound. For example:

  • Serum proteins: Some compounds can bind to proteins in cell culture media, which may either stabilize or destabilize them.

  • Reducing or oxidizing agents: The presence of these agents can lead to chemical modification and degradation of the compound.

  • Enzymes: If working with cell lysates or certain biological matrices, endogenous enzymes could potentially metabolize or degrade this compound[5].

Troubleshooting Guides

Issue: Inconsistent experimental results with this compound.

Inconsistent results are often a primary indicator of compound instability. The following workflow can help you troubleshoot this issue.

A Inconsistent Experimental Results B Prepare Fresh this compound Working Solution A->B C Did the results improve? B->C D Yes: Instability in previously prepared solution C->D Yes E No: Investigate other factors C->E No F Check Storage Conditions (Temp, Light, Solvent) E->F G Assess Purity of Stock Solution (e.g., HPLC) E->G H Evaluate Experimental Conditions (pH, Temp, Incubation Time) E->H I Problem Identified and Resolved F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue: Suspected degradation of this compound in an aqueous buffer.

If you suspect your aqueous buffer is causing degradation, you can perform a simple stability study.

Experimental Protocol: Preliminary Stability Assessment of this compound

  • Preparation:

    • Prepare a fresh stock solution of this compound in 100% DMSO.

    • Dilute the stock solution to a final concentration (e.g., 10 µM) in your aqueous buffer of interest. Prepare a sufficient volume for multiple time points.

    • As a control, prepare a similar dilution in a solvent where it is known to be stable (e.g., 100% DMSO or methanol).

  • Incubation:

    • Incubate the aqueous solution under your typical experimental conditions (e.g., 37°C, protected from light).

    • Incubate the control solution under the same conditions.

  • Time Points:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from both the aqueous and control solutions.

    • Immediately freeze the aliquots at -80°C to halt any further degradation.

  • Analysis:

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Compare the peak area of the intact this compound at each time point relative to the zero-hour time point. A decrease in the peak area over time in the aqueous solution compared to the control indicates instability.

Quantitative Data Summary

Due to the lack of published stability data for this compound, the following table provides a generalized, hypothetical summary of expected stability for a complex polyketide macrolide in aqueous solution. This data is for illustrative purposes and should be confirmed experimentally for this compound.

ConditionParameterExpected Stability (Hypothetical % Remaining after 24h)Recommendations
pH pH 5.085-95%Slightly acidic conditions may be protective.
pH 7.460-80%Neutral pH may lead to moderate degradation.
pH 8.5< 50%Basic conditions are likely to accelerate degradation.[7]
Temperature 4°C> 90%Perform dilutions and short-term storage on ice.
25°C (Room Temp)70-85%Avoid prolonged exposure to room temperature.
37°C50-70%Minimize incubation times at physiological temperatures.
Light Protected from LightBaseline StabilityAlways protect solutions from light.[5]
Exposed to LightSignificant DegradationUse amber vials or foil wrapping.

Visualizing Potential Mechanisms

Hypothetical Signaling Pathway Inhibition

While the precise mechanism of this compound is not fully elucidated, many macrolides and ansamycins exert their effects by inhibiting key cellular signaling proteins. For instance, the related ansamycin, geldanamycin, is a known inhibitor of Heat Shock Protein 90 (Hsp90)[8][9]. Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are involved in oncogenic signaling. The following diagram illustrates a generalized pathway that could be affected by an Hsp90 inhibitor.

cluster_0 This compound (Hypothetical MoA) cluster_1 Downstream Effects A This compound B Hsp90 A->B Inhibits C Hsp90 Client Proteins (e.g., Akt, Raf-1, CDK4) B->C Chaperones D Client Protein Degradation C->D Leads to E Inhibition of Cell Proliferation D->E F Induction of Apoptosis D->F

Caption: Hypothetical mechanism of action via Hsp90 inhibition.

Experimental Workflow for Stability Analysis

The following diagram outlines a comprehensive workflow for characterizing the stability of this compound in an aqueous solution.

A Prepare this compound Stock (DMSO) B Dilute in Aqueous Buffer A->B C Incubate under Test Conditions (pH, Temp, Light) B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction (Freeze at -80°C) D->E F Analyze by LC-MS E->F G Quantify Remaining this compound F->G H Determine Degradation Rate G->H

Caption: Workflow for experimental stability analysis of this compound.

References

Technical Support Center: Overcoming Amycolatopsin B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Amycolatopsin B in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a glycosylated polyketide macrolide, a class of natural compounds with potential biological activities.[1] With a high molecular weight (1171.4 g/mol ) and complex structure (C60H98O22), it is highly lipophilic and has very low solubility in aqueous solutions.[1][2] For any bioassay to yield accurate and reproducible results, the test compound must be fully dissolved in the aqueous assay medium.[3] Poor solubility can lead to compound precipitation, underestimated potency, and erroneous data, making it a significant challenge during in vitro testing.[3][4]

Q2: What is the recommended starting solvent for preparing an this compound stock solution?

The most common and recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[3] For this compound, Dimethyl sulfoxide (DMSO) or methanol are the primary recommended solvents.[1] DMSO is a powerful solvent capable of dissolving many poorly soluble compounds and is widely used in cell-based assays.[3]

Q3: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. What should I do?

This is a very common problem known as "crashing out" and occurs when the compound's solubility limit in the final aqueous medium is exceeded.[3] Here are several steps to troubleshoot this issue:

  • Reduce the Final Concentration: The simplest solution is to test a lower final concentration of this compound in your assay.

  • Optimize Co-Solvent Percentage: Ensure your final DMSO concentration is sufficient to maintain solubility, but low enough to avoid cellular toxicity. For most cell lines, the final DMSO concentration should not exceed 0.5-1%.[3]

  • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in your assay medium. This can sometimes prevent immediate precipitation.

  • Gentle Warming and Mixing: Gently warming the assay medium to 37°C before and during the addition of the DMSO stock can help improve solubility. Ensure continuous, gentle mixing. Be cautious, as prolonged heating can degrade the compound.[3]

  • Add Protein to the Medium: If your assay medium contains serum (e.g., FBS), the albumin and other proteins can help bind to the compound and increase its apparent solubility.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter while working with this compound.

Problem Potential Cause Recommended Solution(s)
This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). The compound has extremely low solubility, even in organic solvents, or the solvent quality is poor.1. Apply gentle heating: Warm the solution to 30-37°C. 2. Use sonication: Place the vial in a sonicator bath for short intervals. 3. Try an alternative solvent: Test other powerful, water-miscible organic solvents.[3]
Stock solution is clear initially but becomes cloudy or shows precipitate over time. The compound is supersaturated and is slowly precipitating out of the stock solution. The compound may be unstable.1. Prepare fresh stock solutions: Make the stock solution immediately before use. 2. Store properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.[1]
Inconsistent results or low potency observed across different bioassay experiments. Compound precipitation is occurring at the cellular level, reducing the effective concentration. The solvent itself may be affecting the cells.1. Visually inspect assay plates: Use a microscope to check for precipitate in the wells. 2. Run a solvent toxicity control: Include a control group with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment to ensure it does not affect cell viability or the assay endpoint.
Standard co-solvency methods are failing, and precipitation is still an issue. The intrinsic aqueous solubility of this compound is too low for the required assay concentration, even with a co-solvent.Explore Advanced Formulation Strategies: 1. Cyclodextrins: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[5] 2. Surfactants: Employ non-ionic surfactants at concentrations below their critical micelle concentration (CMC). 3. Liposomal Formulations: Encapsulate this compound into liposomes for delivery to cells.[6]

Data Presentation: Solvent Comparison

The choice of the primary organic solvent is critical. The following table summarizes the properties of common solvents used for solubilizing hydrophobic compounds.

SolventDielectric ConstantKey AdvantagesKey Disadvantages
Dimethyl sulfoxide (DMSO) 47.2Excellent solubilizing power for a wide range of compounds. Water-miscible.Can be toxic to cells at concentrations >0.5-1%.[3] Can interfere with some assays.
N,N-Dimethylformamide (DMF) 36.7High solubilizing power.Generally more toxic to cells than DMSO.[3]
Ethanol 24.6Less toxic than DMSO or DMF. Readily available.Lower solubilizing power for highly lipophilic compounds.
Polyethylene Glycol 400 (PEG 400) 12.5Low cellular toxicity. Can act as a solubilizer in the final dilution.More viscous. May not be suitable for high-concentration stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 1171.4 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Pre-weigh the Vial: Place the sterile vial on the analytical balance and tare the weight.

  • Weigh this compound: Carefully weigh approximately 1.17 mg of this compound powder directly into the pre-weighed vial. Record the exact weight.

  • Calculate Required DMSO Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = (Weight of Compound (mg) / 1171.4 g/mol ) * 100,000

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, you may use gentle warming (water bath at 37°C) or sonication for 5-10 minutes until the solution is clear.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store protected from light at -20°C for long-term storage.[1]

Visualizations

Workflow for Solubilizing this compound

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Dilution for Bioassay cluster_2 Phase 3: Outcome & Troubleshooting start Weigh this compound solvent Select Primary Solvent (e.g., DMSO) start->solvent dissolve Dissolve Compound (Vortex, Sonicate, or Gentle Heat) solvent->dissolve stock 10-20 mM Stock Solution dissolve->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe success Proceed with Bioassay observe->success No fail Precipitation Occurs observe->fail Yes troubleshoot Go to Troubleshooting Guide fail->troubleshoot

Caption: Workflow for preparing and diluting this compound for bioassays.

Decision Tree for Troubleshooting Precipitation

G start Precipitation Observed in Assay Medium q1 Is the final concentration as low as possible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final DMSO concentration <0.5%? a1_yes->q2 s1 Reduce Final Concentration a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Have you tried adding protein (e.g., serum)? a2_yes->q3 s2 Adjust Dilution to Lower DMSO % a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider Advanced Methods a3_yes->q4 s3 Add Serum/BSA to Medium a3_no->s3 s4 Use Cyclodextrins or Liposomes q4->s4

Caption: Decision tree for resolving this compound precipitation issues.

References

Technical Support Center: Chromatography Troubleshooting for Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues encountered during the analysis of Amycolatopsin B. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak broadening for this compound in reverse-phase HPLC?

Peak broadening for large, complex molecules like this compound, a glycosylated polyketide, can stem from several factors. The most common culprits include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on standard silica-based C18 columns, can lead to peak tailing, a form of peak broadening.

  • Poor Mass Transfer: Due to its large size, this compound may exhibit slow diffusion in and out of the pores of the stationary phase, resulting in broader peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted and broadened peaks.[1][2]

  • Inappropriate Mobile Phase Conditions: A mobile phase with incorrect solvent strength or pH can cause poor peak shape. For complex molecules, the pH can affect ionization and interaction with the column.

  • System and Column Issues: Problems such as column degradation, excessive dead volume in the HPLC system, or a slow detector data acquisition rate can also contribute to peak broadening.[2][3]

Q2: My this compound peak is tailing significantly. What should I do?

Peak tailing is a common issue for macrolide antibiotics on traditional silica-based reversed-phase columns.[4] Here are the primary troubleshooting steps:

  • Mobile Phase Modification:

    • Add an acidic modifier: Incorporating a small amount of an acid like formic acid (typically 0.1%) into your mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions.[4]

    • Use a buffer: Employing a buffer solution, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak symmetry.[1][5]

  • Column Selection:

    • Consider using a column with a stationary phase designed to minimize silanol interactions. Options include end-capped columns or columns with a positively charged surface.[4]

  • Lower Injection Volume/Concentration: High sample concentration can lead to tailing. Try diluting your sample or injecting a smaller volume.

Q3: All the peaks in my chromatogram, including this compound, are broad. What does this indicate?

If all peaks are uniformly broad, the issue is likely related to the HPLC system or overall method parameters rather than a specific chemical interaction with your analyte.[3] Consider the following:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak dispersion. Ensure all connections are made with minimal tubing length and appropriate internal diameter.

  • Detector Settings: A slow data acquisition rate can artificially broaden peaks. Ensure the rate is appropriate for the peak width.

  • Flow Rate: A flow rate that is too slow can lead to longitudinal diffusion and broader peaks.[1] Conversely, a flow rate that is too high can also cause broadening if it exceeds the optimal linear velocity for the column.

  • Column Degradation: A void at the column inlet or a contaminated frit can distort the flow path and cause broadening of all peaks.

Q4: Can the sample solvent affect the peak shape of this compound?

Yes, the solvent used to dissolve your sample can have a significant impact on peak shape. This compound is soluble in methanol and DMSO. If your mobile phase is significantly weaker (i.e., has a higher aqueous content) than your sample solvent, it can lead to peak distortion, including broadening or fronting.

Recommendation: Whenever possible, dissolve your this compound sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase. If you must use a strong solvent like DMSO, keep the injection volume as small as possible.

Q5: What is a good starting point for an HPLC method for this compound?

Based on methods used for structurally similar compounds like apoptolidin and other macrolides, a good starting point for an HPLC method for this compound would be:

  • Column: A C18 column is a common choice. Consider one with end-capping or a hybrid particle technology to minimize silanol interactions.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 10 mM ammonium formate.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile is likely necessary to elute a large molecule like this compound with good peak shape.

  • Flow Rate: Typically 0.8 - 1.2 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: Maintaining a consistent and slightly elevated column temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Broadening

This guide provides a step-by-step workflow for identifying the root cause of this compound peak broadening.

Troubleshooting Workflow for Peak Broadening

G start Start: Broad Peak Observed check_all_peaks Are all peaks broad? start->check_all_peaks system_issue System-Related Issue check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_connections Check tubing and connections for dead volume system_issue->check_connections optimize_mobile_phase Optimize Mobile Phase analyte_issue->optimize_mobile_phase check_sample Check Sample Parameters analyte_issue->check_sample check_detector Check detector settings (data rate) check_connections->check_detector check_column_health Inspect column (voids, contamination) check_detector->check_column_health end End: Peak Shape Improved check_column_health->end adjust_ph Adjust pH (add formic acid) optimize_mobile_phase->adjust_ph add_buffer Add buffer (ammonium formate) adjust_ph->add_buffer optimize_gradient Optimize gradient steepness add_buffer->optimize_gradient optimize_gradient->end reduce_injection Reduce injection volume/concentration check_sample->reduce_injection change_solvent Match sample solvent to mobile phase reduce_injection->change_solvent change_solvent->end

Caption: A logical workflow for troubleshooting peak broadening.

Guide 2: Mobile Phase Optimization for Improved Peak Shape

The composition of the mobile phase is critical for achieving sharp, symmetrical peaks for this compound.

Key Parameters to Optimize:

  • Ionic Strength: The addition of a buffer salt like ammonium formate not only controls pH but also increases the ionic strength of the mobile phase, which can help to shield secondary interactions and improve peak shape.[1]

  • Organic Modifier: Acetonitrile is generally preferred over methanol for large molecules as its lower viscosity can lead to better mass transfer and sharper peaks.

  • Gradient Profile: A shallow gradient may be necessary to properly resolve this compound from any closely eluting impurities. Experiment with the gradient slope to find the optimal balance between resolution and peak width.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

Objective: To prepare a mobile phase designed to minimize peak broadening and tailing for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • Ammonium formate (≥99% purity)

  • 0.22 µm membrane filters

Procedure for Mobile Phase A (Aqueous):

  • Option 1 (Acidified Water): To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v). Mix thoroughly.

  • Option 2 (Buffered): To 1 L of HPLC-grade water, dissolve 0.63 g of ammonium formate to create a 10 mM solution. Adjust the pH to the desired value (e.g., 3.5) using formic acid.

  • Filter the prepared aqueous mobile phase through a 0.22 µm membrane filter to remove any particulates.

  • Degas the mobile phase using sonication or vacuum filtration.

Procedure for Mobile Phase B (Organic):

  • To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid (for 0.1% v/v).

  • Mix thoroughly.

  • Filter through a 0.22 µm membrane filter.

  • Degas the mobile phase.

Protocol 2: Column Flushing and Equilibration

Objective: To ensure the column is properly cleaned and equilibrated before analysis to prevent peak shape issues.

Procedure:

  • Column Wash: Before initial use or after a period of inactivity, flush the C18 column with 10-20 column volumes of 100% acetonitrile to remove any strongly retained compounds.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions of your gradient for at least 10-15 column volumes, or until a stable baseline is achieved. For a standard 4.6 x 150 mm column, this is typically 15-20 minutes at a flow rate of 1 mL/min.

Data Presentation

The following tables summarize key parameters that can be adjusted to troubleshoot peak broadening.

Table 1: Summary of Common Causes and Solutions for Peak Broadening

CausePotential Solution(s)
Secondary Interactions Add acidic modifier (e.g., 0.1% formic acid) to the mobile phase.Use a buffered mobile phase (e.g., 10 mM ammonium formate).Use an end-capped or hybrid technology column.
Column Overload Reduce injection volume.Dilute the sample.
Poor Mass Transfer Increase column temperature (e.g., to 35-45 °C).Use a column with smaller particles or a superficially porous particle column.Optimize the flow rate.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition.If a strong solvent is necessary, minimize the injection volume.
System Dead Volume Use shorter, narrower internal diameter tubing for connections.Ensure fittings are properly made.

Table 2: Recommended Starting HPLC Parameters for this compound

ParameterRecommended ConditionRationale
Column C18, 2.7-5 µm particle size, end-cappedGood retention for non-polar compounds, reduced silanol interactions.
Mobile Phase A Water with 0.1% Formic AcidSuppresses silanol activity, improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidGood eluting strength, lower viscosity than methanol.
Gradient 5-95% B over 20-30 minutesTo elute a large molecule with good resolution.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for good efficiency.
Column Temperature 30-40 °CImproves mass transfer, reduces viscosity.
Injection Volume 1-10 µLMinimize potential for overload and solvent effects.
Sample Solvent Initial mobile phase compositionTo prevent peak distortion.

Visualizations

The following diagrams illustrate key concepts in troubleshooting peak broadening.

Signaling Pathway of Peak Broadening Causes

G cluster_chemical Chemical Effects cluster_physical Physical/System Effects secondary_interactions Secondary Interactions peak_broadening Peak Broadening secondary_interactions->peak_broadening mobile_phase_mismatch Mobile Phase Mismatch mobile_phase_mismatch->peak_broadening sample_overload Sample Overload sample_overload->peak_broadening dead_volume Extra-Column Dead Volume dead_volume->peak_broadening column_void Column Void/Channeling column_void->peak_broadening slow_kinetics Slow Mass Transfer slow_kinetics->peak_broadening G problem Problem Peak Tailing cause Potential Cause Silanol Interactions problem->cause solution Solution Add 0.1% Formic Acid to Mobile Phase cause->solution

References

troubleshooting variability in Amycolatopsin B bioactivity assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Amycolatopsin B in bioactivity assays. The information is designed to help identify and resolve common sources of variability in both cytotoxicity and antimicrobial experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a glycosylated polyketide macrolide that belongs to a family of natural products including the apoptolidins and ammocidins.[1] Its primary mechanism of action is the induction of apoptosis (programmed cell death) through the inhibition of mitochondrial F0F1-ATP synthase.[2][3][4] This enzyme is critical for cellular energy production, and its inhibition leads to a cascade of events culminating in cell death.

Q2: I am observing significant variability in my cytotoxicity (IC50) values for this compound between experiments. What are the common causes?

A2: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell Line Specifics: Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in their genetic makeup, metabolic rates, and expression of drug targets.[3]

  • Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. Higher cell densities may require higher concentrations of the compound to achieve the same effect.

  • Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered phenotypes. It is crucial to use cells within a consistent and low passage number range.

  • Compound Stability and Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inaccurate concentrations.

  • Assay Incubation Time: The duration of exposure to this compound will influence the observed cytotoxicity. Shorter incubation times may not be sufficient to induce the full apoptotic cascade.

Q3: My antimicrobial susceptibility tests (MIC values) for this compound against Mycobacterium tuberculosis are inconsistent. Why might this be happening?

A3: In addition to the general sources of variability mentioned for cytotoxicity assays, antimicrobial susceptibility testing for slow-growing organisms like M. tuberculosis has its own unique challenges:

  • Inoculum Preparation: Achieving a standardized and homogenous inoculum is critical. Clumping of mycobacteria can lead to inaccurate and non-reproducible results.

  • Media Composition: The type of broth used (e.g., Middlebrook 7H9) and the supplements (e.g., OADC) can influence the growth of the bacteria and the activity of the compound.

  • Incubation Conditions: Maintaining consistent temperature, humidity, and CO2 levels is essential for reproducible mycobacterial growth.

  • Reading of Results: The point at which MICs are read can be subjective. Using a standardized method, such as the Resazurin Microtiter Assay (REMA), can help to reduce variability.

Troubleshooting Guides

Troubleshooting Variability in Cytotoxicity Assays (e.g., MTT Assay)
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between replicate plates. Inconsistent cell seeding.Use a calibrated multichannel pipette, ensure a homogenous cell suspension, and avoid seeding wells on the outer edges of the plate which are prone to evaporation.
Pipetting errors when adding this compound.Prepare a serial dilution plate and then transfer to the cell plate. Use fresh pipette tips for each concentration.
IC50 value is much higher than expected. This compound has degraded or precipitated.Prepare fresh stock solutions. Ensure the final solvent concentration (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all wells.
Cell density is too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
High background signal in control wells. Contamination of cell culture (e.g., mycoplasma).Regularly test cell lines for mycoplasma contamination.
Interference of the compound with the assay reagent.Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent.
Troubleshooting Variability in Antimicrobial Susceptibility Assays (e.g., Broth Microdilution)
Observed Problem Potential Cause Recommended Solution
Inconsistent MIC values for M. tuberculosis. Inoculum size is not standardized.Prepare the inoculum from a fresh culture and standardize to a specific McFarland turbidity standard.
Clumping of mycobacteria.Vortex the bacterial suspension with glass beads to break up clumps before standardization.
No bacterial growth in the positive control well. Inoculum is not viable.Use a fresh culture and confirm viability before starting the assay.
Issues with the growth medium.Ensure the medium and supplements are not expired and have been stored correctly.
"Skipped" wells (growth in higher concentrations but not in lower ones). Contamination of the well.Use aseptic techniques throughout the procedure.
Inaccurate drug dilutions.Prepare fresh drug dilutions for each experiment and use calibrated pipettes.

Data Presentation

Representative Bioactivity of Amycolatopsin Family Compounds

The following table summarizes representative bioactivity data for Amycolatopsin A and C, which are structurally related to this compound. This data illustrates the typical range of activity and can serve as a benchmark for experimental results. Variability in these values is expected between different laboratories and assay conditions.

CompoundAssay TypeTarget Organism/Cell LineBioactivity (IC50/MIC)Reference
Amycolatopsin AAntimicrobialMycobacterium bovis (BCG)>50 µM[1]
Amycolatopsin AAntimicrobialMycobacterium tuberculosis (H37Rv)>50 µM[1]
Amycolatopsin CAntimicrobialMycobacterium bovis (BCG)25 µM[1]
Amycolatopsin CAntimicrobialMycobacterium tuberculosis (H37Rv)25 µM[1]
Amycolatopsin CCytotoxicityMammalian cellsLow cytotoxicity[1]

Experimental Protocols

Detailed Methodology for MTT Cytotoxicity Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent mammalian cell lines.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Detailed Methodology for Broth Microdilution Antimicrobial Susceptibility Assay against M. tuberculosis

This protocol is based on the Resazurin Microtiter Assay (REMA) for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 1.0 McFarland standard. This can be done by diluting the culture in fresh 7H9 broth.

    • Further dilute the standardized suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions.

    • Include a positive control (bacteria without drug) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7 days.

  • Resazurin Addition and Reading:

    • After 7 days of incubation, prepare a sterile solution of resazurin (0.01% w/v in water).

    • Add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that prevents a color change of the resazurin from blue (no growth) to pink (growth).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

AmycolatopsinB_Pathway amy amy B This compound atp_synthase Mitochondrial F0F1-ATP Synthase B->atp_synthase Inhibits atp_depletion ATP Depletion atp_synthase->atp_depletion Leads to mito_potential Loss of Mitochondrial Membrane Potential atp_depletion->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome Initiates caspase9 Caspase-9 Activation apoptosome->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: this compound induces apoptosis by inhibiting F0F1-ATP synthase.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs analyze Calculate IC50 read_abs->analyze end End analyze->end

Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.

Troubleshooting Logic for High Assay Variability

Troubleshooting_Logic start High Variability in Bioactivity Data check_cells Are cell parameters consistent? start->check_cells cell_yes Yes check_cells->cell_yes cell_no No check_cells->cell_no check_compound Is the compound preparation reliable? cell_yes->check_compound fix_cells Standardize cell density, passage number, and source. cell_no->fix_cells compound_yes Yes check_compound->compound_yes compound_no No check_compound->compound_no check_protocol Is the assay protocol followed precisely? compound_yes->check_protocol fix_compound Use fresh stock, check solubility, ensure consistent solvent concentration. compound_no->fix_compound protocol_yes Yes check_protocol->protocol_yes protocol_no No check_protocol->protocol_no review_data Review data for outliers and systematic errors. protocol_yes->review_data fix_protocol Calibrate pipettes, ensure consistent incubation times and conditions. protocol_no->fix_protocol

Caption: A logical approach to troubleshooting high assay variability.

References

Technical Support Center: Genetic Manipulation of Amycolatopsis sp. for Improved Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the genetic manipulation of Amycolatopsis sp. to enhance the yield of desired products.

Troubleshooting Guides

This section addresses specific issues that may arise during the genetic manipulation of Amycolatopsis sp.

Problem Potential Cause Recommended Solution
Low or No Transformants Poor Competent Cell Quality: Cells may have low transformation efficiency.Prepare fresh competent cells and verify their efficiency using a control plasmid before proceeding with your experimental DNA.
DNA Quality/Quantity: The concentration or purity of the plasmid DNA may be suboptimal.Ensure the plasmid DNA is of high purity and concentration. For electroporation, DNA must be free of salts. Use 1-10 ng of DNA per 50-100 µL of chemically competent cells or 1-50 ng for electrocompetent cells.[1]
Incorrect Antibiotic Selection: The antibiotic used for selection may be incorrect or at the wrong concentration.Double-check the resistance marker on your plasmid and use the corresponding antibiotic at the recommended concentration on your selection plates.[2][3]
High GC Content: The high GC content (>70%) of the Amycolatopsis genome can hinder transformation and recombination.[4][5][6]Utilize optimized transformation protocols for high GC organisms. Consider using specialized DNA polymerases for amplifying GC-rich sequences.
High Background of Non-Recombinant Clones Incomplete Vector Digestion: The vector may not have been fully digested, leading to a high number of self-ligated vector colonies.Optimize restriction enzyme digestion time and conditions. Perform a sequential digestion if using two enzymes with incompatible buffer requirements.
Vector Dephosphorylation: Incomplete dephosphorylation of the vector can lead to self-ligation.Ensure complete dephosphorylation of the linearized vector using a suitable phosphatase and subsequently inactivate the enzyme before ligation.
Difficulty with Gene Knockout/Integration Low Homologous Recombination Frequency: Amycolatopsis sp. is known for its low frequency of homologous recombination.[4][5][6][7]Increase the length of the homologous arms in your knockout cassette (typically 1-2 kb). Consider using a two-step homologous recombination procedure with a counter-selectable marker.[6][8]
Illegitimate Recombination: Non-homologous end-joining can lead to random integration of your construct.Utilize CRISPR-Cas9 or CRISPR-Cas12a systems to create targeted double-strand breaks, which significantly increases the frequency of homologous recombination.[4][5][6]
Poor Expression of Heterologous Genes Codon Usage Bias: The codon usage of the heterologous gene may not be optimized for Amycolatopsis sp.Synthesize the gene with codons optimized for Amycolatopsis or a closely related high-GC actinomycete.
Ineffective Promoter: The promoter used to drive gene expression may be weak or not recognized efficiently.Use strong, constitutive promoters known to function well in Amycolatopsis, such as the ermE* promoter.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the genetic manipulation of Amycolatopsis sp.?

A1: The primary challenges include the high GC content of its genome (>70%), low efficiency of DNA transformation and homologous recombination, and a limited number of effective antibiotics for selection.[4][5][6] These factors can make standard genetic engineering techniques difficult to apply.

Q2: Which methods are recommended for introducing DNA into Amycolatopsis sp.?

A2: Several methods have been successfully used, including protoplast transformation, electroporation, and intergeneric conjugation from E. coli.[3][9][10] The choice of method may need to be optimized for the specific Amycolatopsis strain being used.

Q3: How can I improve the efficiency of gene knockout in Amycolatopsis sp.?

A3: To improve knockout efficiency, you can:

  • Utilize CRISPR-Cas systems: CRISPR-Cas12a and CRISPR-Cas9 have been shown to be effective for markerless and scarless genome editing in Amycolatopsis sp., significantly increasing the efficiency of targeted gene deletions.[4][5][6][7][11]

  • Employ counter-selection markers: Systems based on genes like rpsL can be used to select for the second crossover event in a two-step homologous recombination protocol.[8]

  • Optimize suicide vectors: Using optimized suicide plasmids can increase the rate of homologous integration.

Q4: What strategies can be used to increase the production of a target metabolite?

A4: Yield improvement can be achieved through several metabolic engineering strategies:

  • Knockout of competing pathways: Deleting genes involved in the degradation of the target compound or in pathways that compete for precursors can significantly increase yield. For example, deleting the vdh gene prevents the degradation of vanillin.[9][11][12]

  • Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway can boost production. For instance, overexpressing ech and fcs genes enhances vanillin synthesis.[9][11][12]

  • Optimization of fermentation conditions: Fine-tuning parameters such as pH, temperature, aeration, and nutrient feeding can significantly improve product yield.[13][14][15]

Q5: Are there established plasmid vectors for expressing genes in Amycolatopsis sp.?

A5: Yes, shuttle vectors capable of replicating in both E. coli and Amycolatopsis have been developed.[8] These vectors often contain strong promoters, such as the ermE* promoter, for constitutive gene expression. It is important to select a vector with a replicon that is functional in your specific Amycolatopsis strain.

Quantitative Data on Yield Improvement

The following tables summarize the improvements in vanillin and rifamycin B production achieved through genetic manipulation and fermentation optimization in Amycolatopsis sp.

Table 1: Improvement of Vanillin Production in Amycolatopsis sp.

Strain / ConditionGenetic ModificationVanillin Titer (g/L)Molar Yield (%)Reference
Wild-Type-10.60-[5]
ΔvdhDeletion of vanillin dehydrogenase gene>12.8 (estimated)80.9[9][11]
Δvdh + ech & fcs overexpressionDeletion of vdh and constitutive expression of ech and fcs19.394.9[9][11]
Δvdh + ech & fcs overexpression + improved feedingSame as above with optimized feeding strategy22.3-[9][11]
ΔvdhΔphdBCRISPR-Cas12a mediated deletion of vdh and phdB20.44-[5]

Table 2: Improvement of Rifamycin B Production in Amycolatopsis mediterranei

ConditionModificationRifamycin B Titer (g/L)Yield Increase (%)Reference
Base Fermentation-7.5-[13]
Controlled pHpH controlled at 6.5 for 3 days, then 711.9622[13]
Controlled Dissolved OxygenAeration at 1 vvm for 3 days, then DO at 30% saturation13.3937[13]
Fed-batch FermentationAddition of yeast extract, soytone, and glucose syrup17.43132[13]
Extended Fed-batch10-day fermentation period19.4159[13]

Experimental Protocols

Protocol 1: CRISPR-Cas12a-Mediated Gene Deletion in Amycolatopsis sp.

This protocol is adapted from a study on vanillin production.[8]

  • Construction of the Editing Plasmid:

    • Synthesize an all-in-one CRISPR-Cas12a editing plasmid (e.g., pULcrRNAkm-Cas12a). This plasmid should contain the Cas12a gene under a constitutive promoter, a target-specific crRNA expression cassette, a replicon for Amycolatopsis, and a selectable marker (e.g., apramycin resistance).

    • Clone the upstream and downstream homologous arms (approximately 1.5 kb each) of the target gene into the editing plasmid.

  • Preparation of Competent Cells:

    • Grow Amycolatopsis sp. in a suitable liquid medium to the early to mid-logarithmic phase.

    • Harvest the mycelia by centrifugation and wash with a sterile, ice-cold solution (e.g., 10.3% sucrose).

    • Resuspend the mycelia in a smaller volume of the same solution to prepare the competent cell suspension.

  • Electroporation:

    • Mix 0.5 µg of the editing plasmid with 50 µL of the competent cell suspension.

    • Transfer the mixture to a pre-chilled electroporation cuvette (1 mm gap).

    • Apply a single electrical pulse (e.g., 2500 V for 5 ms).

    • Immediately add 1 mL of recovery medium (e.g., Bennet liquid medium) and incubate at 30°C for 4 hours with gentle shaking.

  • Selection and Screening:

    • Plate the recovered cells on a suitable agar medium containing the appropriate antibiotic (e.g., 50 µg/mL apramycin).

    • Incubate the plates at 30°C for 7 days until colonies appear.

    • Screen the resulting colonies by colony PCR using primers that flank the targeted deletion site to confirm the gene knockout.

Visualizations

Metabolic Pathway for Vanillin Production

Vanillin_Pathway Ferulic Acid Ferulic Acid Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA fcs Vanillin Vanillin Feruloyl-CoA->Vanillin ech Vanillic Acid Vanillic Acid Vanillin->Vanillic Acid vdh (Target for Knockout) Further Degradation Further Degradation Vanillic Acid->Further Degradation

Caption: Metabolic pathway of ferulic acid conversion to vanillin in Amycolatopsis sp.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow cluster_plasmid Plasmid Construction cluster_transformation Transformation cluster_selection Selection & Verification Construct Plasmid Construct Editing Plasmid (CRISPR-Cas or Suicide Vector) Homologous Arms Clone Homologous Arms Construct Plasmid->Homologous Arms Transform Transform Amycolatopsis sp. (Electroporation/Conjugation) Homologous Arms->Transform Prepare Cells Prepare Competent Cells Prepare Cells->Transform Select Colonies Select on Antibiotic Plates Transform->Select Colonies Screen Screen Colonies by PCR Select Colonies->Screen Verify Verify Knockout (Sequencing/Phenotypic Assay) Screen->Verify

Caption: General workflow for gene knockout in Amycolatopsis sp.

Logical Relationship for Yield Improvement

Yield_Improvement_Logic Goal Improved Product Yield Genetic Manipulation Genetic Manipulation Goal->Genetic Manipulation Fermentation Optimization Fermentation Optimization Goal->Fermentation Optimization Knockout Knockout Competing Pathways Genetic Manipulation->Knockout Overexpression Overexpress Biosynthetic Genes Genetic Manipulation->Overexpression pH Control pH Control Fermentation Optimization->pH Control Nutrient Feeding Nutrient Feeding Fermentation Optimization->Nutrient Feeding Aeration Control Aeration Control Fermentation Optimization->Aeration Control Increased Precursor Availability\nReduced Product Degradation Increased Precursor Availability Reduced Product Degradation Knockout->Increased Precursor Availability\nReduced Product Degradation Increased Pathway Flux Increased Pathway Flux Overexpression->Increased Pathway Flux Optimal Enzyme Activity\nCell Viability Optimal Enzyme Activity Cell Viability pH Control->Optimal Enzyme Activity\nCell Viability Sustained Growth & Production Sustained Growth & Production Nutrient Feeding->Sustained Growth & Production Optimal Metabolic State Optimal Metabolic State Aeration Control->Optimal Metabolic State

Caption: Key strategies for improving product yield in Amycolatopsis sp.

References

Technical Support Center: Scaling Up Amycolatopsin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific literature detailing the challenges of scaling up Amycolatopsin B fermentation is limited. This technical support center provides troubleshooting guides and frequently asked questions based on established principles and data from the fermentation of other secondary metabolites produced by the genus Amycolatopsis, such as Rifamycin B and Vancomycin. These guidelines are intended to serve as a starting point for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when scaling up the fermentation of secondary metabolites from Amycolatopsis species?

Scaling up fermentation of secondary metabolites like this compound from benchtop to industrial scale presents several challenges. These often include maintaining optimal and homogenous culture conditions, ensuring adequate oxygen supply, managing shear stress from agitation, preventing contamination, and addressing downstream processing bottlenecks.[1][2] Furthermore, the physiological state of the inoculum and the composition of the fermentation medium are critical factors that can significantly impact yield and consistency.[3][4]

Q2: How does the morphology of Amycolatopsis affect antibiotic production?

The morphology of Amycolatopsis can have a direct correlation with productivity. For instance, in Rifamycin B production, specific colony morphologies, such as orange-red, rosette-shaped colonies, have been associated with higher yields.[5] Changes in mycelial morphology, such as excessive branching or fragmentation, can be influenced by media components and may lead to decreased production.[5] It is crucial to monitor and control morphology from the inoculum stage.

Q3: What is the role of precursor and elicitor addition in enhancing production?

The addition of precursors to the biosynthetic pathway of the target molecule can significantly enhance yield. For complex secondary metabolites, identifying and supplementing limiting precursors during the production phase is a common optimization strategy.[3] Elicitors, on the other hand, are compounds added in small quantities to trigger or enhance the expression of biosynthetic gene clusters. For example, sub-inhibitory concentrations of certain antibiotics can act as elicitors for the production of other antibiotics.[3]

Q4: How critical are dissolved oxygen (DO) and pH control during scale-up?

Dissolved oxygen is a critical parameter for the production of many secondary metabolites by aerobic actinomycetes like Amycolatopsis. High oxygen demand is common, and maintaining DO levels above a critical threshold (e.g., 25-30% saturation) is often necessary for optimal production.[6][7][8] Similarly, pH can significantly influence enzyme activity and nutrient uptake. A common strategy is to control the pH at a certain level during the initial growth phase and then shift it to another level during the production phase.[6][8][9]

Troubleshooting Guides

Problem 1: Low or No Detectable Yield of this compound

This guide provides a systematic approach to troubleshoot a lack of this compound production.

Low_Yield_Troubleshooting start Start: Low/No Yield quant_method Verify Quantification Method (e.g., HPLC) start->quant_method culture_purity Check Culture Purity and Viability quant_method->culture_purity Method OK end_bad Consult Literature/ Expert quant_method->end_bad Method Faulty media_optim Optimize Fermentation Medium culture_purity->media_optim Culture Pure culture_purity->end_bad Contaminated process_params Review Process Parameters (pH, DO, Temp) media_optim->process_params Medium Optimized precursor_limit Investigate Precursor Limitation process_params->precursor_limit Parameters OK process_params->end_bad Parameters Suboptimal end_good Yield Improved precursor_limit->end_good Precursor Identified precursor_limit->end_bad No Precursor Effect

Caption: A stepwise workflow for troubleshooting low this compound yield.

Detailed Steps:

  • Verify Quantification Method: Ensure your analytical method (e.g., HPLC) is sensitive and calibrated for this compound. See the "Experimental Protocols" section for a general HPLC method.

  • Confirm Culture Viability and Purity:

    • Microscopy: Check for typical Amycolatopsis morphology and screen for contaminants.

    • Growth Curve: Ensure the culture is reaching an appropriate cell density before the production phase.

  • Optimize Fermentation Medium: Systematically evaluate the impact of carbon and nitrogen sources. See the "Data Presentation" section for examples of media modifications that have significantly impacted the yield of related compounds.

  • Review and Optimize Process Parameters:

    • pH, Temperature, Aeration, and Agitation: Ensure these are within the optimal range for Amycolatopsis species.[10]

    • Calibrate and Monitor Equipment: Regularly calibrate pH and dissolved oxygen (DO) probes. Ensure that agitation and aeration rates are accurately controlled.[3]

  • Investigate Precursor Limitation:

    • Literature Review: Identify potential precursors for the this compound biosynthetic pathway.

    • Precursor Feeding: Design and execute experiments to feed potential precursors during the fermentation. See "Experimental Protocols" for a precursor feeding strategy.

Problem 2: Inconsistent Production Yields Between Batches

Inconsistent yields often point to variability in starting materials or fermentation conditions.

Inconsistent_Yield_Troubleshooting start Start: Inconsistent Yields inoculum Standardize Inoculum Preparation start->inoculum media_components Verify Raw Material Quality inoculum->media_components Inoculum Standardized end_bad Further Investigation Needed inoculum->end_bad Inoculum Variable sterilization Check Sterilization Procedures media_components->sterilization Materials Consistent media_components->end_bad Material Variability process_control Ensure Consistent Process Control sterilization->process_control Sterilization OK sterilization->end_bad Sterilization Issues end_good Consistency Improved process_control->end_good Control Consistent process_control->end_bad Control Drifts

Caption: Troubleshooting workflow for inconsistent this compound production.

Detailed Steps:

  • Standardize Inoculum: Ensure a consistent age, size, and metabolic state of the inoculum for each fermentation.

  • Verify Media Components: Use high-quality, consistent batches of media components. Raw material variability can significantly impact secondary metabolite production.

  • Review Sterilization Protocols: Inadequate sterilization can lead to contamination, while over-sterilization can degrade essential media components.

  • Ensure Consistent Process Control: Implement strict protocols for monitoring and controlling pH, DO, temperature, and feeding strategies throughout the fermentation.

Data Presentation

The following tables summarize quantitative data from studies on Rifamycin B production by Amycolatopsis mediterranei. This data can serve as a reference for designing optimization experiments for this compound.

Table 1: Effect of Nitrogen Source on Rifamycin B Production

Nitrogen SourceConcentrationRifamycin B Yield (g/L)Percentage IncreaseReference
(NH₄)₂SO₄ (Control)0.96%1.15-[5]
KNO₃1.8%2.92154%[5]
NH₄NO₃0.4%11.9953% (over variant NCH control)[11]

Table 2: Effect of Fed-Batch Additions on Rifamycin B Production

Fed-Batch AdditionTimingRifamycin B Yield (g/L)Percentage IncreaseReference
Control-1.15-[5]
0.1% Yeast ExtractDay 21.9570%[5]
12% GlucoseDay 4-46%[12]
12% Glucose + 0.1% Yeast ExtractDay 4 / Day 2-57%[12]
5% Glucose SyrupDay 413.8184% (over F2m3 control)[13]

Table 3: Effect of Process Parameters on Rifamycin B Production in a Fermentor

ParameterConditionRifamycin B Yield (g/L)Percentage IncreaseReference
Control1 vvm aeration13.81-[8]
Aeration1.5 vvm16.116.6%[8]
Aeration + DO Control1.5 vvm for 3 days, then DO at 30%17.828.9%[8]
pH Control6.5 for 3 days, then 716.116.6%[8]

Experimental Protocols

Protocol 1: Inoculum Standardization
  • Strain Maintenance: Maintain the Amycolatopsis strain on a suitable agar medium (e.g., Bennett's agar) and store at 4°C for short-term use. For long-term storage, use lyophilized cultures or cryopreservation.[4]

  • Pre-culture: Inoculate a loopful of spores or mycelia into a baffled flask containing a seed medium. Incubate at the optimal temperature and agitation for a defined period (e.g., 48-72 hours) to achieve a healthy, actively growing culture.

  • Inoculation: Transfer a standardized volume (e.g., 5-10% v/v) of the seed culture to the production fermentor. Ensure the seed culture is in the late exponential growth phase.

Protocol 2: Precursor Feeding Strategy
  • Hypothesis: Based on the predicted biosynthetic pathway of this compound, identify a potential limiting precursor.

  • Preparation: Prepare a sterile, concentrated stock solution of the precursor.

  • Experimental Design:

    • Set up multiple parallel fermentations.

    • Add the precursor at different concentrations and at various time points during the fermentation (e.g., at the beginning of the stationary phase).

    • Include a control fermentation with no added precursor.

  • Analysis: Harvest all fermentations at the same time point. Quantify this compound yield using an established analytical method (e.g., HPLC). Compare the yields from the precursor-fed flasks to the control.

Protocol 3: General HPLC Method for Quantification

This is a general protocol and must be optimized for this compound.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelia.

    • Extract the supernatant and/or the mycelia with a suitable organic solvent (e.g., ethyl acetate, methanol).

    • Evaporate the solvent and redissolve the extract in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents, e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of pure this compound.

    • Quantification: Use a standard curve generated with a purified this compound standard of known concentration.

Signaling Pathways and Workflows

Simplified Biosynthetic Pathway Regulation

The production of secondary metabolites like this compound is tightly regulated. This diagram illustrates a generalized regulatory network.

Biosynthesis_Regulation cluster_0 Primary Metabolism cluster_1 Genetic Regulation Carbon Source Carbon Source Precursors Precursors Carbon Source->Precursors Nitrogen Source Nitrogen Source Nitrogen Source->Precursors This compound This compound Precursors->this compound Enzymes Regulatory Genes Regulatory Genes Biosynthetic Genes Biosynthetic Genes Regulatory Genes->Biosynthetic Genes Activation/ Repression Enzymes Enzymes Biosynthetic Genes->Enzymes Elicitors Elicitors Elicitors->Regulatory Genes Induction

Caption: Generalized regulation of secondary metabolite biosynthesis.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of Amycolatopsin B and Vancomycin

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the antibacterial efficacy of Amycolatopsin B relative to the clinically established antibiotic, vancomycin. This report compiles available experimental data, details methodological protocols for antibacterial susceptibility testing, and illustrates the mechanisms of action.

Introduction

The escalating threat of antibiotic resistance necessitates the discovery and evaluation of novel antimicrobial agents. The genus Amycolatopsis is a known producer of various bioactive secondary metabolites, including the clinically vital glycopeptide antibiotic, vancomycin.[1][2] This guide provides a comparative overview of the antibacterial activity of this compound, a macrolide produced by Amycolatopsin sp. MST-108494, and vancomycin.[3] While vancomycin has a long-standing role in treating serious Gram-positive infections, the antibacterial potential of this compound is less characterized. This document aims to synthesize the available data to inform further research and development.

Data Presentation: Antibacterial Activity

Minimum Inhibitory Concentration (MIC) is a crucial metric for assessing an antibiotic's potency. The table below summarizes the available MIC values for vancomycin against various bacterial strains. At present, specific MIC data for this compound against a broad range of bacteria is not available in the public domain. To provide a relevant comparison from the same genus, MIC values for other antibacterial compounds isolated from Amycolatopsis species are included.

Antibiotic/CompoundBacterial StrainMIC (µg/mL)Reference
This compound VariousNot Available
Amycolatomycin A Bacillus subtilis DSM 1033.4[4]
Macrotermycin A Staphylococcus aureus1.5[5]
Rifamorpholine B Methicillin-resistant Staphylococcus aureus (MRSA)4[5]
Vancomycin Methicillin-resistant Staphylococcus aureus (MRSA)≤2 (susceptible)[6]
Vancomycin-intermediate S. aureus (VISA)4-8[6]
Vancomycin-resistant S. aureus (VRSA)≥16[6]
Streptococcus pneumoniae (penicillin-resistant)Active[7]
Enterococcus faecalisActive[7]
Clostridium difficileActive[1]

Mechanisms of Action

The antibacterial mechanisms of vancomycin are well-documented. In contrast, the specific mechanism of action for this compound has not been elucidated.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[1][3] Its large molecular structure is a key feature of its mechanism.

The key steps in vancomycin's mechanism of action are:

  • Binding to Peptidoglycan Precursors: Vancomycin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the NAM/NAG-peptide precursors.[3][8]

  • Inhibition of Transglycosylation and Transpeptidation: This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking.[3]

  • Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1]

Vancomycin_Mechanism Transglycosylation Transglycosylation Inhibition1->Transglycosylation Transpeptidation Transpeptidation Inhibition2->Transpeptidation DAlaDAla DAlaDAla DAlaDAla->Inhibition1 Inhibits DAlaDAla->Inhibition2 Inhibits CellLysis Cell Lysis CellWall CellWall CellWall->CellLysis Weakened wall leads to

Caption: Vancomycin's Mechanism of Action.

This compound: Putative Mechanism

As a macrolide, this compound is structurally distinct from vancomycin. While its specific target is unknown, macrolide antibiotics generally act by inhibiting protein synthesis. They typically bind to the 50S subunit of the bacterial ribosome, preventing the elongation of the polypeptide chain. Further research is required to determine if this compound follows this classical macrolide mechanism.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.[4][5][9]

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the antibiotic (e.g., this compound or vancomycin) in a suitable solvent at a known concentration.

  • Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth solution and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9] Dilute this suspension to the final required inoculum density.

  • Growth Medium: Use a suitable broth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), which is the standard for many bacteria.[9]

  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agent in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing the broth medium and the bacterial inoculum without any antibiotic.

    • Sterility Control: A well containing only the broth medium to check for contamination.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[4]

3. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible bacterial growth (i.e., the well remains clear).[5]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results P1 Prepare Antibiotic Stock Solution A1 Perform Serial Dilutions of Antibiotic in 96-well plate P1->A1 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate wells with Bacterial Suspension P2->A2 P3 Prepare Growth Medium (e.g., CAMHB) P3->A1 A1->A2 A3 Include Growth and Sterility Controls A2->A3 I1 Incubate at 35-37°C for 16-20 hours A3->I1 R1 Visually inspect for Bacterial Growth (Turbidity) I1->R1 R2 Determine MIC: Lowest concentration with no visible growth R1->R2

Caption: Broth Microdilution Workflow.

Conclusion

Vancomycin remains a critical antibiotic for the treatment of infections caused by Gram-positive bacteria, particularly MRSA. Its mechanism of action, which involves the inhibition of cell wall synthesis, is well-established. While this compound belongs to the promising Amycolatopsis genus, a source of many important antibiotics, there is currently a lack of publicly available data on its antibacterial activity and specific mechanism of action. The provided data for other Amycolatopsis-derived compounds suggest that this genus continues to be a rich source of novel antibacterial agents. Further investigation into the antibacterial spectrum and mechanism of action of this compound is warranted to determine its potential as a future therapeutic agent.

References

Unveiling the Molecular Target of Amycolatopsin B: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the discovery and validation of novel antibacterial agents and their molecular targets. Amycolatopsin B, a secondary metabolite from the actinomycete genus Amycolatopsis, represents a promising class of natural products with potential antibacterial activity. While the specific molecular target of this compound is yet to be definitively validated in published literature, this guide provides a comparative framework for its potential target validation.

Drawing parallels with a well-characterized antibiotic from the same genus, Rifamycin, this guide will explore the experimental methodologies and data required to validate a molecular target. Rifamycin targets the bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival, making it an excellent case study. This guide will compare Rifamycin with other antibiotics that also target bacterial RNAP, providing a comprehensive overview of the techniques and data that would be essential for validating the molecular target of this compound.

A Hypothetical Target for this compound: Bacterial RNA Polymerase

Given that many natural products from Amycolatopsis target essential cellular processes, we will hypothesize that this compound, like Rifamycin, inhibits bacterial RNA polymerase. This guide will proceed with this hypothesis to illustrate the target validation workflow.

Comparative Analysis of RNA Polymerase Inhibitors

The following table summarizes the quantitative data for Rifamycin and other well-characterized antibiotics that inhibit bacterial RNA polymerase. This provides a benchmark for the type of data that would be generated during the validation of this compound's molecular target.

AntibioticClassSpecific TargetBinding Affinity (K_d)IC50 (Transcription Inhibition)Organism
Rifampicin AnsamycinRNA Polymerase β-subunit~1 nM[1]E. coli: ~20 nM[2]Escherichia coli, Mycobacterium tuberculosis
Fidaxomicin MacrolideRNA Polymerase σ-subunitNot widely reportedC. difficile: 0.03 - 0.25 µg/mL (MIC)[3][4]Clostridioides difficile
Streptolydigin Tetramic AcidRNA PolymeraseNot widely reportedVaries by assayGram-positive bacteria
Sorangicin A MacrolideRNA Polymerase β-subunitNot widely reportedM. tuberculosis (WT): Low nM range[5]Mycobacterium tuberculosis

Experimental Protocols for Molecular Target Validation

Validating the molecular target of a novel antibiotic like this compound requires a series of robust experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified RNA polymerase.

Objective: To determine the concentration at which this compound inhibits RNA synthesis by 50% (IC50).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template with a known promoter, purified bacterial RNA polymerase holoenzyme, and ribonucleotide triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor like Rifampicin) to the reaction mixtures. A control reaction with no inhibitor should also be included.

  • Transcription Initiation: Initiate transcription by incubating the reaction mixtures at 37°C.

  • Transcription Termination: Stop the reactions at a defined time point by adding a stop solution (e.g., EDTA and formamide).

  • Product Analysis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Quantification: Visualize and quantify the amount of full-length transcript produced in each reaction. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][7]

Affinity Chromatography/Pull-Down Assay

This technique is used to identify the binding partners of a drug from a complex mixture of cellular proteins.

Objective: To demonstrate a direct physical interaction between this compound and its putative target protein (e.g., RNA polymerase).

Protocol:

  • Immobilization of the "Bait": Chemically link this compound to a solid support, such as agarose or magnetic beads, creating an affinity matrix.

  • Preparation of Cell Lysate (the "Prey"): Prepare a total protein extract from the target bacteria.

  • Binding: Incubate the affinity matrix with the bacterial cell lysate to allow for the binding of proteins that interact with this compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix.

  • Identification: Identify the eluted proteins using techniques such as mass spectrometry or Western blotting with an antibody against the suspected target (e.g., RNA polymerase subunits).[8][9][10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Objective: To determine the binding affinity (dissociation constant, K_d) and the association and dissociation rate constants of the interaction between this compound and its target protein.

Protocol:

  • Immobilization: Covalently attach the purified target protein (e.g., RNA polymerase) to the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing this compound at various concentrations over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d = k_d/k_a).

Visualizing the Target Validation Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key concepts in the validation of this compound's molecular target.

G cluster_workflow Experimental Workflow for Target Validation Hypothesized Target Hypothesized Target In Vitro Assay In Vitro Assay Hypothesized Target->In Vitro Assay IC50 Binding Assay Binding Assay In Vitro Assay->Binding Assay Interaction Affinity Determination Affinity Determination Binding Assay->Affinity Determination Kd Target Validated Target Validated Affinity Determination->Target Validated

Caption: A simplified workflow for the validation of a hypothesized molecular target.

G cluster_pathway Proposed Mechanism: Inhibition of Bacterial Transcription This compound This compound RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase binds to RNA_Transcript RNA_Transcript RNA_Polymerase->RNA_Transcript synthesizes RNA_Polymerase->RNA_Transcript Inhibition Bacterial_Growth Bacterial Growth DNA DNA DNA->RNA_Polymerase template Protein_Synthesis Protein Synthesis RNA_Transcript->Protein_Synthesis leads to Protein_Synthesis->Bacterial_Growth

Caption: The proposed signaling pathway of this compound inhibiting bacterial transcription.

G cluster_comparison Logical Comparison of RNA Polymerase Inhibitors This compound This compound Target: RNAP Target: RNAP This compound->Target: RNAP Hypothesized Rifamycin Rifamycin Rifamycin->Target: RNAP Fidaxomicin Fidaxomicin Fidaxomicin->Target: RNAP Streptolydigin Streptolydigin Streptolydigin->Target: RNAP Sorangicin A Sorangicin A Sorangicin A->Target: RNAP

Caption: Logical relationship between this compound and other known RNA Polymerase inhibitors.

Conclusion

The validation of a novel antibiotic's molecular target is a critical step in the drug development pipeline. While the specific target of this compound remains to be elucidated, this guide provides a comprehensive and comparative framework for its potential validation, using the well-established RNA polymerase inhibitor, Rifamycin, as a benchmark. By employing the experimental protocols and considering the comparative data presented, researchers can systematically approach the target identification and validation of this compound and other novel antibacterial compounds. This structured approach, combining in vitro functional assays, direct binding studies, and kinetic analysis, will be instrumental in advancing promising new antibiotics from the bench to the clinic.

References

A Comparative Analysis of the Bioactivities of Amycolatopsin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antimycobacterial and cytotoxic properties of three related glycosylated polyketide macrolides, Amycolatopsin A, B, and C, isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.

This guide provides a comparative overview of the biological activities of Amycolatopsin A, B, and C for researchers, scientists, and drug development professionals. The data presented is based on experimental findings and highlights key structure-activity relationships.

Comparative Bioactivity Data

The bioactivities of Amycolatopsin A, B, and C have been evaluated against mycobacterial strains and human cancer cell lines. The results, summarized in the table below, reveal distinct activity profiles for each compound.

CompoundTargetAssayBioactivity (IC50)
Amycolatopsin A Mycobacterium bovis (BCG)Microplate Alamar Blue Assay0.4 µM[1]
Mycobacterium tuberculosis (H37Rv)Microplate Alamar Blue Assay4.4 µM[1]
Human Lung Cancer (NCIH-460)MTT Assay1.2 µM[1]
Human Colon Carcinoma (SW620)MTT Assay0.08 µM[1]
Amycolatopsin B Human Lung Cancer (NCIH-460)MTT Assay0.28 µM[1]
Human Colon Carcinoma (SW620)MTT Assay0.14 µM[1]
Amycolatopsin C Mycobacterium bovis (BCG)Microplate Alamar Blue Assay2.7 µM[1]
Mycobacterium tuberculosis (H37Rv)Microplate Alamar Blue Assay5.7 µM[1]

Structure-Activity Relationship

Key structural differences between the three Amycolatopsins account for their varying biological activities. Amycolatopsins A and C both feature a hydroxyl group at the 6-methyl position, a modification that appears to be crucial for their antimycobacterial properties. In contrast, Amycolatopsin C, which is a hydrolysis product of Amycolatopsin A lacking the disaccharide moiety, exhibits reduced cytotoxicity against mammalian cells. This suggests that the sugar portion of the molecule contributes significantly to its cytotoxic effects.

Experimental Methodologies

The following protocols were utilized to determine the bioactivity of Amycolatopsin A, B, and C.

Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

The antimycobacterial activity was assessed using the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the metabolic activity of bacterial cells.

  • Inoculum Preparation: Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv) were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Plate Setup: The compounds were serially diluted in a 96-well microplate. A standardized inoculum of the mycobacterial strains was added to each well.

  • Incubation: The plates were incubated at 37°C for a period of 5-7 days.

  • Alamar Blue Addition: After the incubation period, Alamar Blue solution was added to each well.

  • Reading: The plates were incubated for another 24 hours, and the color change from blue (no metabolic activity) to pink (metabolic activity) was observed. The lowest concentration of the compound that prevented the color change was determined as the Minimum Inhibitory Concentration (MIC), which is then used to calculate the IC50 value.

Cytotoxicity: MTT Assay

The cytotoxicity of the compounds against human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Human lung cancer (NCIH-460) and human colon carcinoma (SW620) cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the Amycolatopsin compounds and incubated for 48-72 hours.

  • MTT Addition: MTT reagent was added to each well and the plates were incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution was measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was then calculated.

Visualizing the Experimental Workflow

The general workflow for screening and identifying the bioactivity of the Amycolatopsin compounds is illustrated below.

G cluster_0 Compound Preparation & Screening cluster_1 Bioactivity Assays cluster_2 Data Analysis & Interpretation Isolation Isolation of Amycolatopsin A, B, C Serial_Dilution Serial Dilution Isolation->Serial_Dilution Compounds Assay_Plates Preparation of Assay Plates Serial_Dilution->Assay_Plates Diluted Compounds Antimycobacterial_Assay Antimycobacterial Assay (MABA) Assay_Plates->Antimycobacterial_Assay Mycobacterial Cultures Cytotoxicity_Assay Cytotoxicity Assay (MTT) Assay_Plates->Cytotoxicity_Assay Cancer Cell Lines Data_Collection Data Collection (Absorbance/Color Change) Antimycobacterial_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection IC50_Calculation IC50 Value Calculation Data_Collection->IC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis

Caption: General experimental workflow for bioactivity screening.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the signaling pathways affected by Amycolatopsin A, B, or C. Further research is required to elucidate the molecular mechanisms underlying their antimycobacterial and cytotoxic effects. A logical workflow for future investigation into these pathways is proposed below.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Pathway Elucidation Bioactivity Observed Bioactivity (Antimycobacterial/Cytotoxic) Target_Identification Hypothesize Potential Molecular Targets Bioactivity->Target_Identification Gene_Expression Gene Expression Profiling (e.g., RNA-seq) Target_Identification->Gene_Expression Proteomics Proteomic Analysis Target_Identification->Proteomics Kinase_Assays Kinase Inhibition Assays Target_Identification->Kinase_Assays Pathway_Analysis Bioinformatic Pathway Analysis Gene_Expression->Pathway_Analysis Proteomics->Pathway_Analysis Kinase_Assays->Pathway_Analysis Pathway_Validation Validation of Key Pathway Components Pathway_Analysis->Pathway_Validation

Caption: Proposed workflow for identifying affected signaling pathways.

References

Unraveling Cross-Resistance: A Comparative Analysis of Amycolatopsin B and Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of Amycolatopsin B, a macrolide antibiotic produced by Amycolatopsis sp., and its potential for cross-resistance with other antibiotic classes. Due to the limited publicly available data specifically detailing the cross-resistance profile of this compound, this guide synthesizes information on its known activity, the general mechanisms of macrolide resistance, and data from related compounds to infer potential cross-resistance patterns.

Executive Summary

This compound is a macrolide antibiotic with reported cytotoxic activity against human colon and lung cancer cell lines.[1] While its primary therapeutic potential may lie in oncology, its structural classification as a macrolide necessitates an investigation into its antibacterial properties and the likelihood of cross-resistance with other antibiotics that share similar mechanisms of action or resistance. This guide explores these potential interactions, providing a framework for further experimental investigation.

Data Presentation: Comparative In Vitro Activity

Bacterial StrainMJ347-81F4 A (µg/mL)MJ347-81F4 B (µg/mL)
Staphylococcus aureus (MRSA)0.006 - ~0.1Not Reported
Enterococcus faecalis0.006 - ~0.1Not Reported
Data sourced from Sasaki et al., 1998.[2]

Experimental Protocols

To facilitate further research into the cross-resistance profile of this compound, the following standard experimental protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that inhibits the visible in vitro growth of a microorganism, is a fundamental measure of antibiotic susceptibility.

Methodology:

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae) equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: Perform serial two-fold dilutions of this compound and comparator antibiotics (e.g., erythromycin, clindamycin, vancomycin) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well of a microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Cross-Resistance Testing

To investigate cross-resistance, bacterial strains with known resistance to specific antibiotics are tested for their susceptibility to this compound.

Methodology:

  • Strain Selection: Select a panel of bacterial strains with well-characterized resistance mechanisms to different classes of antibiotics (e.g., macrolide-resistant S. aureus with erm or msrA genes, vancomycin-resistant Enterococcus).

  • MIC Determination: Perform MIC assays for this compound against this panel of resistant strains, alongside their susceptible counterparts.

  • Data Analysis: Compare the MIC values of this compound for the resistant and susceptible strains. A significant increase in the MIC for the resistant strain suggests cross-resistance.

Mandatory Visualization

Potential Macrolide Resistance Mechanisms and Cross-Resistance

The following diagram illustrates the primary mechanisms of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. As a macrolide, this compound may be susceptible to these same resistance pathways, leading to cross-resistance.

Macrolide Resistance and Cross-Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms Ribosome Ribosome Amycolatopsin_B This compound Amycolatopsin_B->Ribosome Inhibits Protein Synthesis Other_Macrolides Other Macrolides (e.g., Erythromycin) Other_Macrolides->Ribosome Inhibits Protein Synthesis Lincosamides Lincosamides (e.g., Clindamycin) Lincosamides->Ribosome Inhibits Protein Synthesis Streptogramins_B Streptogramins B Streptogramins_B->Ribosome Inhibits Protein Synthesis Target_Modification Target Site Modification (erm genes) Target_Modification->Ribosome Methylates Ribosome Prevents Binding Cross_Resistance Potential Cross-Resistance Target_Modification->Cross_Resistance Efflux_Pump Efflux Pumps (msr genes) Efflux_Pump->Amycolatopsin_B Pumps out antibiotic Efflux_Pump->Other_Macrolides Pumps out antibiotic Efflux_Pump->Cross_Resistance Drug_Inactivation Enzymatic Inactivation Drug_Inactivation->Amycolatopsin_B Degrades antibiotic Cross_Resistance->Lincosamides Cross_Resistance->Streptogramins_B

Caption: Potential mechanisms of resistance to macrolides and the basis for cross-resistance.

Experimental Workflow for Investigating Cross-Resistance

The following workflow outlines the key steps for a comprehensive investigation into the cross-resistance profile of this compound.

Cross-Resistance Investigation Workflow Start Start Acquire_Strains Acquire Bacterial Strains (Susceptible & Resistant Panel) Start->Acquire_Strains Perform_MIC Perform MIC Assays (this compound & Comparators) Acquire_Strains->Perform_MIC Analyze_Data Analyze MIC Data for Cross-Resistance Patterns Perform_MIC->Analyze_Data Mechanism_Study Investigate Mechanisms (e.g., Gene Sequencing) Analyze_Data->Mechanism_Study Synergy_Testing Perform Synergy/Antagonism Testing with Other Antibiotics Analyze_Data->Synergy_Testing Conclusion Conclude on Cross-Resistance Profile Mechanism_Study->Conclusion Synergy_Testing->Conclusion

Caption: Workflow for investigating the cross-resistance of this compound.

Conclusion and Future Directions

The current analysis underscores the significant gap in our understanding of the antibacterial properties and cross-resistance profile of this compound. While its classification as a macrolide suggests a potential for cross-resistance with other MLSB antibiotics through established mechanisms like target site modification and efflux pumps, empirical data is required for confirmation. Future research should prioritize comprehensive in vitro susceptibility testing of this compound against a diverse panel of clinically relevant and antibiotic-resistant bacteria. Elucidating its precise mechanism of action and its susceptibility to known resistance determinants will be crucial in determining its potential clinical utility and its place in the broader landscape of antimicrobial agents.

References

No In Vivo Efficacy Data Currently Available for Amycolatopsin B in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a significant gap in the data regarding the in vivo efficacy of Amycolatopsin B in murine infection models. At present, there are no publicly available studies detailing its performance against bacterial infections in a living organism, which precludes a direct comparison with other antibiotics based on experimental data.

This compound is identified as a secondary metabolite produced by the bacterial genus Amycolatopsis.[1][2] This genus is a known producer of various bioactive compounds, including clinically important antibiotics like vancomycin and rifamycin.[1] However, research into the specific biological activities and potential therapeutic applications of many individual compounds, including this compound, remains limited. The scientific literature to date has focused more on the discovery and chemical characterization of these metabolites rather than extensive preclinical testing of each one.[1][2]

While direct comparisons for this compound are not possible, this guide provides a standardized framework for how such an antibiotic would be evaluated. The following sections detail the typical experimental protocols and data presentation that would be necessary to establish in vivo efficacy.

Hypothetical Experimental Workflow for In Vivo Efficacy Assessment

To evaluate the therapeutic potential of a novel antibiotic like this compound, a standardized murine infection model would be employed. The following workflow outlines the essential steps in this process.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Data Analysis & Outcome P1 Pathogen Selection & Culture Preparation P2 Animal Acclimatization (e.g., BALB/c mice) P3 Test Compound Formulation (this compound) I1 Induction of Infection (e.g., Intraperitoneal Injection) P3->I1 I2 Randomization into Treatment Groups I1->I2 I3 Treatment Administration (e.g., IV, IP, Oral) I2->I3 M1 Observation of Clinical Signs I3->M1 M2 Survival Monitoring M1->M2 M3 Bacterial Load Quantification (CFU in organs/blood) M1->M3 A1 Statistical Analysis (e.g., Survival Curves, CFU Reduction) M2->A1 M3->A1 A2 Determination of Efficacy (e.g., ED50) A1->A2

Caption: Hypothetical workflow for evaluating the in vivo efficacy of a novel antibiotic.

Standard Experimental Protocols

Below are detailed methodologies that would be essential for conducting an in vivo efficacy study of this compound.

1. Murine Sepsis Model Protocol

  • Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 20-25g. Animals are acclimatized for at least one week prior to the experiment.

  • Infection: Mice are infected via intraperitoneal (IP) injection with a lethal dose (predetermined LD90-100) of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (multiple dose levels, e.g., 1, 5, 10, 25 mg/kg)

    • Comparator Antibiotic (e.g., vancomycin for MRSA)

  • Dosing Regimen: Treatment is initiated one hour post-infection and administered via a clinically relevant route (e.g., intravenous or intraperitoneal) once or twice daily for a specified duration (e.g., 3-7 days).

  • Efficacy Endpoints:

    • Survival: Monitored daily for 7-14 days.

    • Bacterial Burden: A subset of animals from each group is euthanized at 24 or 48 hours post-infection. Spleen, liver, and blood are collected, homogenized, and plated to determine Colony Forming Units (CFU) per gram of tissue or mL of blood.

2. Neutropenic Thigh Infection Model Protocol

  • Animal Model: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

  • Infection: A localized infection is established by injecting a specific inoculum of the pathogen directly into the thigh muscle.

  • Treatment: Treatment regimens are similar to the sepsis model, initiated 1-2 hours post-infection.

  • Efficacy Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscle is excised, homogenized, and plated to quantify the bacterial load (CFU/thigh). This model is particularly useful for assessing the bactericidal or bacteriostatic activity of an antibiotic.

Illustrative Data Presentation

Quantitative data from such studies would be summarized for clear comparison. The tables below are templates illustrating how efficacy data for this compound, if available, would be presented against comparator antibiotics.

Table 1: Survival in Murine Sepsis Model (MRSA)

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (Day 7)
Vehicle Control-IP0%
This compound 5IV(Data Not Available)
10IV(Data Not Available)
25IV(Data Not Available)
Vancomycin10IV90%

Table 2: Bacterial Burden in Neutropenic Thigh Model (MRSA)

Treatment GroupDose (mg/kg)Mean Log10 CFU/Thigh (24h)Change from Pre-treatment
Vehicle Control-7.5+2.0
This compound 10(Data Not Available)(Data Not Available)
25(Data Not Available)(Data Not Available)
Vancomycin204.2-1.3 (Bacteriostatic)
Daptomycin152.5-3.0 (Bactericidal)

Potential Mechanism of Action: A Generalized View

While the specific signaling pathway for this compound is unknown, antibiotics from natural sources often target fundamental bacterial processes. The diagram below illustrates common targets for antibacterial agents.

G cluster_bacterium Bacterial Cell CW Cell Wall Synthesis CM Cell Membrane Integrity PS Protein Synthesis (Ribosomes) NA Nucleic Acid Synthesis (DNA/RNA) Antibiotic Antibiotic (e.g., this compound) Antibiotic->CW Inhibition Antibiotic->CM Disruption Antibiotic->PS Inhibition Antibiotic->NA Inhibition

Caption: Common molecular targets for antibiotic action within a bacterial cell.

Conclusion

The development of new antibiotics is a critical area of research. While this compound is a known natural product from a prolific antibiotic-producing genus, its potential as a therapeutic agent remains unexplored in preclinical models. The workflows and protocols outlined above represent the standard approach that would be necessary to determine its in vivo efficacy and provide the data required for comparison with existing treatments. Future research is needed to ascertain whether this compound possesses clinically relevant antibacterial activity.

References

A Comparative Analysis of Fermentation Strategies for the Isolation of Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amycolatopsin B, a glycosylated polyketide macrolide, has demonstrated significant antimycobacterial properties, positioning it as a compound of interest in the development of new therapeutics against tuberculosis. Isolated from the soil bacterium Amycolatopsin sp. MST-108494, the effective production and purification of this compound are critical for further preclinical and clinical evaluation. This guide provides a comparative analysis of two distinct fermentation strategies that have been successfully employed for its isolation, followed by a detailed overview of the subsequent purification protocol.

Comparative Overview of Fermentation Techniques

The production of this compound has been achieved through submerged fermentation of Amycolatopsin sp. MST-108494. Optimization trials have led to two primary fermentation media, designated here as Medium 1 (M1) and Medium 2 (M2), which differ in their nutrient composition. While the subsequent extraction and purification pipeline is identical for both, the choice of fermentation medium can influence the metabolic output of the producing organism and, consequently, the yield of the target compound.

ParameterFermentation Medium 1 (M1)Fermentation Medium 2 (M2)
Carbon Source Soluble Starch, GlucoseMannitol
Nitrogen Source Yeast Extract, PeptonePharmamedia
Key Salts KBr, KH2PO4, MgSO4·7H2O, FeSO4·7H2OCaCO3
Qualitative Yield Successful production of AmycolatopsinsSuccessful production of Amycolatopsins

Quantitative yield and purity data for this compound from each specific medium are not detailed in the primary literature; however, both methods were utilized in the successful isolation of the compound.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on the methodologies described by Khalil et al. (2017).[1]

I. Fermentation

Objective: To cultivate Amycolatopsin sp. MST-108494 for the production of this compound.

Method 1: Fermentation in Medium 1 (M1)

  • Seed Culture: A seed culture is initiated by inoculating a suitable seed medium with a glycerol stock of Amycolatopsin sp. MST-108494. The culture is incubated at 28°C for 72 hours on a rotary shaker.

  • Production Culture: A production culture is established by inoculating 50 mL of Medium 1 (containing soluble starch, glucose, yeast extract, peptone, KBr, KH2PO4, MgSO4·7H2O, and FeSO4·7H2O) with the seed culture.

  • Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker.

Method 2: Fermentation in Medium 2 (M2)

  • Seed Culture: A seed culture is prepared as described in Method 1.

  • Production Culture: A production culture is established by inoculating 50 mL of Medium 2 (containing mannitol, pharmamedia, and CaCO3) with the seed culture.

  • Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker.

II. Extraction and Initial Fractionation

Objective: To extract the secondary metabolites from the fermentation broth and perform an initial fractionation.

  • Elution: The resin is collected by filtration and washed with water. The adsorbed compounds are then eluted with acetone.

  • Solvent Partitioning: The acetone eluate is concentrated in vacuo to an aqueous solution. This aqueous solution is then partitioned against ethyl acetate. The ethyl acetate layer, containing the crude extract of this compound, is collected and dried.

III. Chromatographic Purification

Objective: To purify this compound from the crude extract.

  • Silica Gel Chromatography: The crude ethyl acetate extract is subjected to silica gel flash column chromatography using a gradient elution system of dichloromethane and methanol. Fractions are collected and analyzed for the presence of this compound.

  • Reversed-Phase HPLC: Fractions containing this compound are pooled, concentrated, and further purified using reversed-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically employed with a gradient of acetonitrile in water as the mobile phase.

  • Final Purification: Final purification is achieved through isocratic reversed-phase HPLC to yield pure this compound.

Visualizing the Isolation and Potential Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound isolation and a potential signaling pathway affected by its cytotoxic activity.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification M1 Medium 1 (Starch, Glucose, Yeast Extract) Adsorption Diaion HP-20 Adsorption M1->Adsorption M2 Medium 2 (Mannitol, Pharmamedia) M2->Adsorption Elution Acetone Elution Adsorption->Elution Partitioning EtOAc Partitioning Elution->Partitioning Silica Silica Gel Chromatography Partitioning->Silica RPHPLC1 Reversed-Phase HPLC (Gradient) Silica->RPHPLC1 RPHPLC2 Reversed-Phase HPLC (Isocratic) RPHPLC1->RPHPLC2 AmycolatopsinB Pure this compound RPHPLC2->AmycolatopsinB

Caption: Workflow for the isolation of this compound.

G cluster_cell Host Cell AmycolatopsinB This compound MAPK_pathway MAPK Signaling Pathway (e.g., p38, JNK) AmycolatopsinB->MAPK_pathway Modulation NFkB_pathway NF-κB Signaling Pathway AmycolatopsinB->NFkB_pathway Modulation Mtb Mycobacterium tuberculosis (intracellular) Mtb->MAPK_pathway Inhibition Mtb->NFkB_pathway Inhibition Apoptosis Apoptosis MAPK_pathway->Apoptosis Induction NFkB_pathway->Apoptosis Regulation Apoptosis->Mtb Bacterial Clearance

References

Comparative Metabolomics of Bacteria Treated with Amycolatopsin B: An Inferential Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Introduction

Amycolatopsin B is a bioactive secondary metabolite produced by species of the actinomycete genus Amycolatopsis.[1] While research has highlighted its potent cytotoxic effects against human cancer cell lines, its specific impact on bacterial metabolism remains largely uncharacterized in publicly available literature. Understanding the metabolic perturbations induced by an antibiotic is crucial for elucidating its mechanism of action, identifying potential synergistic drug combinations, and predicting mechanisms of resistance.

This guide provides a comparative framework for understanding the potential metabolic consequences of treating bacteria with this compound. Due to the absence of direct metabolomic studies on this compound, we present an inferential comparison. This is achieved by examining the known bioactivity of related compounds from Amycolatopsis and contrasting it with the detailed, experimentally determined metabolomic effects of well-characterized antibiotics. We will focus on antibiotics that target the 50S ribosomal subunit, a potential target for compounds from this genus, as well as antibiotics with distinct mechanisms of action to provide a broader metabolic context.

This compound: A Profile

The precise mechanism of action for this compound has not been definitively established. However, other novel peptide antibiotics isolated from Amycolatopsis sp. have been suggested to target the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This provides a strong rationale for comparing the potential metabolic impact of this compound with that of known 50S inhibitors.

Comparative Metabolomic Analysis: this compound vs. Known Antibiotics

To build an understanding of how this compound might affect bacterial metabolism, we will compare its inferred profile with antibiotics for which detailed metabolomic studies have been conducted on Staphylococcus aureus, a common Gram-positive pathogen.

Comparison with a 50S Ribosomal Subunit Inhibitor: Erythromycin

Erythromycin is a macrolide antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[4] Its effect on the metabolome of S. aureus has been documented and serves as our primary point of comparison.

Metabolic Impact of Erythromycin on S. aureus

Treatment of S. aureus with erythromycin leads to significant perturbations in central carbon metabolism and nucleotide biosynthesis.[5] The following table summarizes the key observed changes.

Metabolic PathwayUpregulated MetabolitesDownregulated Metabolites
Pentose Phosphate Pathway Sedoheptulose-7-phosphate, Ribose-5-phosphate-
Purine Metabolism Inosine, HypoxanthineAdenine, Guanine
Pyrimidine Metabolism -Uracil, Cytosine
Amino Acid Metabolism -Aspartate, Glutamate

Inferred Metabolic Effects of this compound

Assuming this compound acts as a 50S inhibitor, it is plausible that it would induce a similar metabolic response in bacteria as erythromycin. This would likely involve an upregulation of the pentose phosphate pathway and disruptions in nucleotide and amino acid metabolism, reflecting a stall in protein synthesis and a subsequent feedback on precursor biosynthetic pathways.

Mechanism of Action: 50S Ribosomal Inhibitors

The following diagram illustrates the general mechanism of action for 50S ribosomal subunit inhibitors like macrolides and lincosamides.

50S_Inhibitor_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit Protein Nascent Polypeptide Chain 50S->Protein Peptide bond formation & translocation 30S 30S Subunit mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->50S Enters A-site Inhibitor This compound (hypothesized) / Erythromycin Inhibitor->50S Binds to exit tunnel

Caption: Hypothesized mechanism of this compound as a 50S ribosomal inhibitor.

Comparison with Antibiotics Exhibiting Different Mechanisms of Action

To provide a broader perspective, the following table summarizes the key metabolic perturbations in S. aureus caused by antibiotics with different modes of action, based on data from comparative metabolomic studies.[6][7][8][9]

AntibioticMechanism of ActionKey Affected Metabolic Pathways
Ampicillin Cell Wall Synthesis InhibitorPyrimidine metabolism, Amino acid metabolism, Purine metabolism
Kanamycin Protein Synthesis Inhibitor (30S Subunit)Purine metabolism, Pyrimidine metabolism
Norfloxacin DNA Gyrase Inhibitor (Nucleic Acid Synthesis)Amino acid metabolism, Purine metabolism

This comparison highlights that while there are some overlapping metabolic responses to different antibiotics (e.g., effects on nucleotide metabolism), the specific metabolic signatures can differ based on the drug's primary target.

Diverse Antibiotic Mechanisms of Action

The following diagram illustrates the high-level targets of different classes of antibiotics.

Antibiotic_Mechanisms cluster_targets Key Antibiotic Targets Bacterial_Cell Bacterial Cell Cell_Wall Cell Wall Synthesis (e.g., Ampicillin) Cell_Wall->Bacterial_Cell Protein_Synthesis_50S Protein Synthesis (50S Subunit) (e.g., Erythromycin) Protein_Synthesis_50S->Bacterial_Cell Protein_Synthesis_30S Protein Synthesis (30S Subunit) (e.g., Kanamycin) Protein_Synthesis_30S->Bacterial_Cell DNA_Replication DNA Replication (e.g., Norfloxacin) DNA_Replication->Bacterial_Cell

Caption: Major cellular targets of different classes of antibiotics.

Experimental Protocols for Comparative Metabolomics

A robust comparative metabolomics study is essential for generating reliable data. Below is a generalized protocol for such an experiment.

1. Bacterial Culture and Treatment

  • Strain Selection: Use a well-characterized bacterial strain (e.g., S. aureus HG001).

  • Culture Conditions: Grow bacteria in a defined medium to mid-logarithmic phase.

  • Antibiotic Treatment: Expose bacterial cultures to the antibiotics of interest (e.g., this compound and a comparator) at a sub-lethal concentration (e.g., 0.5x MIC) to minimize cell lysis while inducing a metabolic response. Include an untreated control group.

  • Time Course: Collect samples at multiple time points post-treatment (e.g., 0, 30, 60, 120 minutes) to capture the dynamic metabolic changes.

2. Metabolite Quenching and Extraction

  • Quenching: Rapidly halt metabolic activity by mixing the bacterial culture with a cold quenching solution (e.g., 60% methanol at -40°C) to preserve the metabolic state at the time of sampling.

  • Harvesting: Centrifuge the quenched culture at a low temperature to pellet the cells.

  • Extraction: Extract intracellular metabolites by resuspending the cell pellet in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water). The supernatant contains extracellular metabolites and can be analyzed separately.

3. Metabolomic Analysis

  • Instrumentation: Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry is recommended for accurate metabolite identification.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

4. Data Analysis

  • Data Processing: Use software such as XCMS or MZmine for peak picking, alignment, and quantification.

  • Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify significant differences between the treated and control groups.

  • Metabolite Identification: Identify significantly altered metabolites by comparing their mass-to-charge ratio (m/z) and retention times to spectral libraries (e.g., METLIN, KEGG).

  • Pathway Analysis: Use tools like MetaboAnalyst to map the altered metabolites to specific metabolic pathways.

Experimental Workflow

The following diagram outlines the typical workflow for a bacterial metabolomics experiment.

Metabolomics_Workflow cluster_wetlab Wet Lab Procedures cluster_drylab Data Analysis Culture Bacterial Culture & Antibiotic Treatment Quenching Metabolic Quenching Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis Processing Data Processing (Peak Picking, Alignment) Analysis->Processing Statistics Statistical Analysis (PCA, OPLS-DA) Processing->Statistics Identification Metabolite Identification Statistics->Identification Pathway Pathway Analysis Identification->Pathway

Caption: A standard workflow for a bacterial comparative metabolomics study.

Conclusion

While direct experimental data on the metabolomic effects of this compound are currently lacking, this guide provides a valuable inferential comparison based on its potential mechanism of action as a 50S ribosomal subunit inhibitor. The detailed analysis of metabolic perturbations caused by erythromycin in S. aureus offers a plausible model for the effects of this compound. Furthermore, comparison with antibiotics that have different cellular targets underscores the potential of metabolomics to reveal mechanism-specific metabolic signatures.

For a definitive understanding of this compound's mode of action and its impact on bacterial physiology, a dedicated comparative metabolomics study is essential. The experimental protocols and analytical workflows outlined in this guide provide a robust framework for such an investigation. The insights gained from these future studies will be invaluable for the development of this compound as a potential therapeutic agent and for the broader discovery of novel antibiotics from the promising genus Amycolatopsis.

References

Benchmarking the Therapeutic Potential of Amycolatopsin B Analogs Against Drug-Resistant Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a comparative analysis of the bioactivity of compounds derived from the genus Amycolatopsis, focusing on the potential of this class of molecules against drug-resistant clinical isolates. While direct benchmarking data for Amycolatopsin B against bacterial pathogens is not extensively available in current literature, its potent cytotoxic activity against cancer cell lines suggests a mechanism that could be explored for antimicrobial purposes.[1] This report will therefore focus on two well-characterized antimicrobial agents from Amycolatopsis sp., ECO-0501 and MJ347-81F4 A, as surrogates to illustrate the therapeutic potential of this chemical family.

The data presented herein is intended for researchers, scientists, and drug development professionals actively seeking alternatives to conventional antibiotics.

Comparative Efficacy Against Gram-Positive Pathogens

The in vitro activity of ECO-0501 and MJ347-81F4 A has been evaluated against key drug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for these compounds.

CompoundTarget OrganismResistance ProfileMIC (µg/mL)MIC (µM)Reference
ECO-0501 Staphylococcus aureusMethicillin-Resistant (MRSA)-4.8[2]
EnterococciVancomycin-Resistant (VRE)-10[2]
Staphylococcus aureusATCC TM 6538P0.125 (at pH 5.0)-[3]
MJ347-81F4 A Staphylococcus aureusHighly Methicillin-Resistant (MRSA)0.006 - 0.1-[4][5]
Enterococcus faecalis-0.006 - 0.1-[4][5]
Vancomycin Staphylococcus aureusJC-10.78-[3]
Staphylococcus aureusMRSA1.58-[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in the evaluation of new antimicrobial agents. The data presented for ECO-0501 and MJ347-81F4 A were likely obtained using standard methods such as broth microdilution.

Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Test compound (e.g., ECO-0501, MJ347-81F4 A)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive and negative controls

Procedure:

  • Serial Dilutions: A two-fold serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: A positive control well (broth and inoculum without the test compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To aid in the conceptualization of the mechanisms of action and the drug discovery process, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_discovery Discovery & Screening cluster_characterization Characterization cluster_development Preclinical Development Isolation of Amycolatopsis sp. Isolation of Amycolatopsis sp. Fermentation & Extraction Fermentation & Extraction Isolation of Amycolatopsis sp.->Fermentation & Extraction Primary Antimicrobial Screening Primary Antimicrobial Screening Fermentation & Extraction->Primary Antimicrobial Screening Bioassay-Guided Fractionation Bioassay-Guided Fractionation Primary Antimicrobial Screening->Bioassay-Guided Fractionation Active Fractions Structure Elucidation Structure Elucidation Bioassay-Guided Fractionation->Structure Elucidation Active Fractions MIC Determination vs. Resistant Isolates MIC Determination vs. Resistant Isolates Structure Elucidation->MIC Determination vs. Resistant Isolates Mechanism of Action Studies Mechanism of Action Studies MIC Determination vs. Resistant Isolates->Mechanism of Action Studies In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Mechanism of Action Studies->In Vivo Efficacy & Toxicity

Experimental workflow for novel antimicrobial discovery.

The potential mechanisms of action for compounds from Amycolatopsis sp. are diverse. For instance, MJ347-81F4 A is suggested to target the 50S ribosomal subunit, thereby inhibiting protein synthesis.[4][5] ECO-0501 is thought to impact either cell wall or membrane biosynthesis.[3]

protein_synthesis_inhibition Bacterial Ribosome (70S) Bacterial Ribosome (70S) 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Growing Polypeptide Chain Growing Polypeptide Chain 50S Subunit->Growing Polypeptide Chain catalyzes peptide bond Inhibition of Transpeptidation Inhibition of Transpeptidation 50S Subunit->Inhibition of Transpeptidation mRNA mRNA mRNA->30S Subunit binds tRNA tRNA tRNA->50S Subunit delivers amino acid MJ347-81F4 A MJ347-81F4 A MJ347-81F4 A->50S Subunit binds to Cell Death Cell Death Inhibition of Transpeptidation->Cell Death

Proposed mechanism of protein synthesis inhibition.

Given the cytotoxic nature of this compound, a potential antibacterial mechanism could involve the disruption of fundamental cellular processes, leading to programmed cell death. The following diagram illustrates a generalized apoptotic-like pathway that could be triggered in bacteria.

cytotoxic_mechanism This compound Analog This compound Analog Cellular Stress Cellular Stress This compound Analog->Cellular Stress DNA Damage DNA Damage Cellular Stress->DNA Damage Membrane Depolarization Membrane Depolarization Cellular Stress->Membrane Depolarization Activation of Effector Proteases Activation of Effector Proteases DNA Damage->Activation of Effector Proteases Membrane Depolarization->Activation of Effector Proteases Chromosomal Condensation & Fragmentation Chromosomal Condensation & Fragmentation Activation of Effector Proteases->Chromosomal Condensation & Fragmentation Cell Lysis Cell Lysis Chromosomal Condensation & Fragmentation->Cell Lysis

Hypothetical cytotoxic mechanism in bacteria.

Conclusion

While specific data on the antibacterial activity of this compound remains to be elucidated, the potent efficacy of related compounds from the Amycolatopsis genus, such as ECO-0501 and MJ347-81F4 A, against multi-drug resistant pathogens highlights the significant therapeutic potential of this chemical family. Further investigation into the antimicrobial properties and mechanisms of action of this compound and other novel metabolites from this genus is strongly warranted to develop new strategies against the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Navigating the Disposal of Amycolatopsin B: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Amycolatopsin B, a glycosylated polyketide macrolide with antimycobacterial properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on the chemical's classification and general best practices for handling bioactive and chemical waste.

Core Principle: Inactivation and Approved Disposal

The primary principle for the disposal of a potent bioactive compound like this compound is to first inactivate its biological activity and then dispose of the resulting material as hazardous chemical waste through an approved waste management service. Direct disposal into laboratory drains or regular trash is strictly prohibited to prevent environmental contamination and the potential development of antibiotic-resistant organisms.

Summary of Waste Disposal Procedures

To facilitate a clear understanding of the disposal requirements for different forms of this compound waste, the following table outlines the recommended procedures.

Waste FormRecommended Inactivation MethodFinal Disposal Route
Solid this compound Powder Dissolve in a suitable solvent (e.g., DMSO, ethanol) and treat with alkaline hydrolysis.Collect in a designated, labeled hazardous waste container for incineration by a certified waste management provider.
This compound Solutions Treat with alkaline hydrolysis to degrade the macrolide structure.Neutralize the solution (if necessary and safe to do so) and collect in a labeled hazardous liquid waste container for chemical treatment or incineration.
Contaminated Labware (e.g., pipette tips, tubes, glassware) Submerge in a 10% bleach solution for at least 30 minutes or treat with a validated chemical disinfectant. For heat-stable items, autoclaving is an effective method.After decontamination, dispose of as biohazardous or chemical waste in accordance with institutional guidelines. Sharps must be placed in a designated sharps container.
Grossly Contaminated Personal Protective Equipment (PPE) Autoclave if the material is compatible. If not, place in a sealed bag for incineration.Dispose of in a designated biohazardous or chemical waste stream.

Experimental Protocol: Alkaline Hydrolysis for Inactivation

Alkaline hydrolysis is a common method for the chemical degradation of macrolide antibiotics, as it cleaves the lactone ring essential for their biological activity.[1][2] The following is a general protocol that should be adapted and validated for this compound within your laboratory's specific context.

Materials:

  • This compound waste (solid or solution)

  • Sodium hydroxide (NaOH) solution (e.g., 1M or 10M)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Fume hood

  • Appropriately labeled hazardous waste container

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution (for solid waste): If starting with solid this compound, dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) in a chemically resistant container.

  • Alkalinization: Slowly add NaOH solution to the this compound solution while stirring. The goal is to raise the pH to >10 to facilitate hydrolysis.[3]

  • Incubation: Allow the mixture to react for a sufficient period to ensure complete degradation. This may range from several hours to overnight at room temperature. For some macrolides, gentle heating can accelerate hydrolysis, but this should be done with caution and appropriate safety measures.[1]

  • Neutralization (Optional and with caution): Depending on the requirements of your institution's waste management provider, you may need to neutralize the solution. Slowly add a suitable acid (e.g., hydrochloric acid) while monitoring the pH. Be aware that this can generate heat and potentially off-gas.

  • Collection: Transfer the final solution to a clearly labeled hazardous waste container. The label should include the contents (e.g., "Hydrolyzed this compound waste"), the date, and the responsible researcher's name.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Visualizing the Disposal Workflow

To ensure a clear and logical approach to the disposal of this compound, the following workflow diagram outlines the decision-making process.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Compound waste_type->solid Solid liquid Solution waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware inactivate_solid Dissolve and Inactivate (e.g., Alkaline Hydrolysis) solid->inactivate_solid inactivate_liquid Inactivate (e.g., Alkaline Hydrolysis) liquid->inactivate_liquid decontaminate_labware Decontaminate (e.g., Autoclave, Bleach) labware->decontaminate_labware collect_solid Collect in Labeled Hazardous Waste Container inactivate_solid->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container inactivate_liquid->collect_liquid dispose_labware Dispose as Biohazardous or Chemical Waste decontaminate_labware->dispose_labware final_disposal Dispose via Certified Waste Management Service collect_solid->final_disposal collect_liquid->final_disposal dispose_labware->final_disposal cluster_protocol Generalized Inactivation Protocol step1 1. Prepare Waste (Dissolve if solid) step2 2. Add Inactivating Agent (e.g., NaOH) step1->step2 step3 3. Allow Reaction Time step2->step3 step4 4. Neutralize (if required) step3->step4 step5 5. Collect in Labeled Waste Container step4->step5

References

Personal protective equipment for handling Amycolatopsin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Amycolatopsin B. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research involving this potent glycosylated polyketide.

Compound Information

This compound is a glycosylated polyketide macrolide with demonstrated cytotoxic and antimycobacterial properties.[1] Due to its cytotoxic nature, it must be handled with care, following protocols established for potent cytotoxic compounds.

Personal Protective Equipment (PPE)

Given the cytotoxic potential of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

PPE ItemSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosols.
Face Shield Required when there is a significant risk of splashing.Provides full-face protection from splashes of liquids or generation of aerosols.
Respiratory Protection A fit-tested N95 respirator or higher.Recommended when handling the powdered form of the compound to prevent inhalation of fine particles.

Handling Procedures

3.1. General Precautions

  • All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Avoid the generation of dust and aerosols.

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3.2. Weighing and Reconstitution

  • When weighing the powdered compound, do so on a tared, disposable weigh paper within a chemical fume hood.

  • Use a dedicated set of spatulas and other equipment for handling this compound. Clean this equipment thoroughly after use.

  • When reconstituting the compound, add the solvent slowly and carefully to the vial to avoid splashing.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill ScenarioAction
Small Spill (Powder) 1. Gently cover the spill with damp paper towels to avoid raising dust. 2. Wearing appropriate PPE, carefully wipe up the spill, working from the outside in. 3. Place all contaminated materials in a sealed bag for cytotoxic waste disposal. 4. Clean the spill area with a suitable decontaminating solution.
Small Spill (Liquid) 1. Absorb the spill with absorbent pads. 2. Wearing appropriate PPE, clean the spill area with a decontaminating solution. 3. Dispose of all contaminated materials as cytotoxic waste.
Large Spill 1. Evacuate the immediate area and alert others. 2. Restrict access to the spill area. 3. Contact the institutional safety officer for guidance on cleanup.

Disposal Plan

All waste contaminated with this compound must be treated as cytotoxic waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), weigh papers, and other disposable materials should be placed in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic waste.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled container for hazardous chemical waste.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.

Experimental Protocols

6.1. In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SW620, NCIH-460)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well microplates

  • MTT or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

6.2. Cytotoxicity Data

Published studies have reported the following IC50 values for this compound against human cancer cell lines:[2]

Cell LineCancer TypeIC50 (µM)
SW620Human Colon Cancer0.14
NCIH-460Human Lung Cancer0.28

Potential Signaling Pathway

While the specific signaling pathway of this compound has not been fully elucidated, related compounds from the genus Amycolatopsis, such as kigamicin D, have been shown to inhibit the PI3K/Akt signaling pathway.[2] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death).

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation AmycolatopsinB This compound AmycolatopsinB->PI3K Inhibition (inferred)

Caption: Inferred inhibitory action of this compound on the PI3K/Akt signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.